molecular formula C8H11BO2 B1212511 Phenethylboronic acid CAS No. 34420-17-2

Phenethylboronic acid

Cat. No.: B1212511
CAS No.: 34420-17-2
M. Wt: 149.98 g/mol
InChI Key: VPRUMANMDWQMNF-UHFFFAOYSA-N
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Description

Phenethylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H11BO2 and its molecular weight is 149.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenylethylboronic acid
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InChI

InChI=1S/C8H11BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRUMANMDWQMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10188000
Record name Phenylethane boronic acid
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Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34420-17-2
Record name Phenylethane boronic acid
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Record name Phenylethane Boronic Acid
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Record name Phenylethane boronic acid
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Record name (2-phenylethyl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylethaneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethaneboronic acid, also known as phenethylboronic acid, is an organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a phenylethyl group attached to a boronic acid moiety, makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceutical compounds. The boronic acid functional group also allows for reversible covalent interactions with diols, a property that is exploited in the design of sensors and drug delivery systems. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-phenylethaneboronic acid, detailed experimental protocols, and visualizations of its chemical reactivity.

Physical Properties

2-Phenylethaneboronic acid is a white to off-white solid at room temperature.[1] It is soluble in polar organic solvents like methanol (B129727) and ethanol (B145695) and has limited solubility in non-polar solvents.[1]

Table 1: Physical and Spectroscopic Properties of 2-Phenylethaneboronic Acid

PropertyValueSource(s)
IUPAC Name (2-Phenylethyl)boronic acid[2][3]
Synonyms This compound, 2-Phenyl-1-ethylboronic acid[3][4][5][6]
CAS Number 34420-17-2[4][5][7][6]
Molecular Formula C₈H₁₁BO₂[2][5][6]
Molecular Weight 149.98 g/mol [4][7][6]
Appearance White to off-white solid/crystal powder[1]
Melting Point 76-81 °C[4]
Boiling Point Not available (decomposes)
pKa ~9-10 (estimated)[2][8]
¹H NMR (CDCl₃) Phenyl H: ~7.1-7.3 ppm (m); -CH₂-Ph: ~2.8 ppm (t); -CH₂-B: ~1.1 ppm (t); B(OH)₂: broad singlet
¹³C NMR (CDCl₃) Phenyl C: ~125-142 ppm; -CH₂-Ph: ~39 ppm; -CH₂-B: ~25 ppm (broad)[9]
¹¹B NMR ~30-34 ppm (trigonal), ~3-9 ppm (tetracoordinate)[1][4][10]

Note on NMR Data: Detailed, assigned spectra for 2-phenylethaneboronic acid are not consistently published. The provided chemical shifts are estimates based on typical values for the constituent functional groups. The signal for the carbon attached to boron is often broadened due to the quadrupolar nature of the boron nucleus.

Chemical Properties and Reactivity

The chemical behavior of 2-phenylethaneboronic acid is dominated by the boronic acid functionality. Boronic acids are Lewis acidic and can participate in a variety of chemical transformations.

Stability and Handling

2-Phenylethaneboronic acid is generally stable under ambient conditions but can undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine, particularly upon heating. It is important to store the compound in a cool, dry place. While many boronic acids are sensitive to oxidation, alkylboronic acids like 2-phenylethaneboronic acid are generally more stable than their vinyl or some heteroaryl counterparts.[5] However, strong oxidizing agents should be avoided.[11]

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of 2-phenylethaneboronic acid is in Suzuki-Miyaura cross-coupling reactions.[12] This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenylethyl group of the boronic acid and an aryl, vinyl, or alkyl halide or triflate. This reaction is a powerful tool for the synthesis of more complex molecules and is widely used in drug discovery.[12]

Interaction with Diols

Boronic acids reversibly form covalent esters with 1,2- and 1,3-diols. This reversible covalent interaction is the basis for their use in sensors for saccharides and in the development of stimuli-responsive materials and drug delivery systems.

Experimental Protocols

Synthesis of 2-Phenylethaneboronic Acid via Hydroboration-Oxidation

A common method for the synthesis of alkylboronic acids is the hydroboration of an alkene followed by hydrolysis. In the case of 2-phenylethaneboronic acid, styrene (B11656) is the logical precursor.

Materials:

  • Styrene

  • Pinacolborane (HBpin)

  • A rhodium or iridium catalyst (e.g., [Rh(COD)₂]BF₄ with a suitable phosphine (B1218219) ligand for branched product, or an iridium catalyst for the linear product)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Aqueous acid (e.g., HCl) for hydrolysis

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chosen catalyst and ligand in the anhydrous solvent.

  • Addition of Reactants: Add styrene to the catalyst solution via syringe. Subsequently, add pinacolborane dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.

  • Hydrolysis: Upon completion, carefully quench the reaction by the slow addition of aqueous acid. Stir vigorously for 1-2 hours to effect the hydrolysis of the boronate ester to the boronic acid.

  • Work-up: Extract the aqueous mixture with an organic solvent (e.g., 3 x 50 mL of diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous magnesium or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude 2-phenylethaneboronic acid can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Coupling of 2-Phenylethaneboronic Acid with an Aryl Bromide

This protocol provides a general procedure for the coupling of 2-phenylethaneboronic acid with a generic aryl bromide.

Materials:

  • 2-Phenylethaneboronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand like SPhos)[7]

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)[7]

  • Solvent system (e.g., a mixture of an organic solvent like dioxane, toluene, or DMF and water)[7]

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide, 2-phenylethaneboronic acid (typically 1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Visualizations

Synthesis_Workflow Styrene Styrene Hydroboration Hydroboration Styrene->Hydroboration HBpin Pinacolborane (HBpin) HBpin->Hydroboration Catalyst Rh or Ir Catalyst Catalyst->Hydroboration Solvent1 Anhydrous THF Solvent1->Hydroboration BoronateEster 2-Phenylethaneboronic acid pinacol (B44631) ester Hydroboration->BoronateEster Hydrolysis Acidic Hydrolysis BoronateEster->Hydrolysis Product 2-Phenylethaneboronic Acid Hydrolysis->Product Purification Purification Product->Purification FinalProduct Pure 2-Phenylethaneboronic Acid Purification->FinalProduct

Caption: Synthetic workflow for 2-phenylethaneboronic acid.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OH)₂ Base PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) R1X Aryl Halide (R¹-X) R2BOH2 2-Phenylethaneboronic Acid (R²-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Phenylethaneboronic acid is a versatile and valuable reagent in modern organic chemistry. Its physical and chemical properties make it a stable and effective coupling partner in the synthesis of complex organic molecules. The detailed protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors. The continued exploration of the reactivity and applications of 2-phenylethaneboronic acid and other organoboron compounds will undoubtedly lead to further innovations in drug discovery and materials science.

References

An In-Depth Technical Guide to Phenethylboronic Acid (CAS: 34420-17-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylboronic acid, also known as 2-phenylethaneboronic acid, is an organoboron compound with the CAS number 34420-17-2.[1][2][3] It is a versatile reagent in organic synthesis and holds significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols, tailored for researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] It is soluble in polar organic solvents such as methanol (B129727) and ethanol. Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 34420-17-2[1]
Molecular Formula C₈H₁₁BO₂[1]
Molecular Weight 149.98 g/mol [1]
Melting Point 76-81 °C[3]
Predicted pKa 10.12 ± 0.43[3]
Appearance White to off-white crystalline powder[3]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[6][7]

General Reaction Principle

The Suzuki-Miyaura reaction couples an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OH)₂ (this compound) + Base Pd(II)_Intermediate R-Pd(II)-R' Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) R-R'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Substituted Biphenyl (Representative)

Materials:

  • Aryl halide (e.g., bromobenzene) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., a mixture of toluene (B28343) and water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Halide, This compound, Catalyst, and Base Inert_Atmosphere Purge with Inert Gas Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heat_Stir Heat and Stir Solvent->Heat_Stir Monitor Monitor Progress (TLC/GC-MS) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extraction Aqueous Workup and Extraction Cool->Extraction Dry_Concentrate Dry and Concentrate Organic Layer Extraction->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification

General experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Development: Enzyme Inhibition

This compound has been identified as a good inhibitor of chymotrypsin (B1334515), a serine protease.[3] Boronic acids are a well-established class of serine protease inhibitors, with some progressing to clinical use.[9][10][11]

Mechanism of Serine Protease Inhibition

The inhibitory activity of boronic acids against serine proteases stems from their ability to form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site. The boron atom acts as a Lewis acid, accepting a pair of electrons from the hydroxyl group of the serine. This mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.

Chymotrypsin_Inhibition cluster_Enzyme Chymotrypsin Active Site Ser195 Serine-195 (OH) Tetrahedral_Adduct Stable Tetrahedral Adduct (Enzyme-Inhibitor Complex) Ser195->Tetrahedral_Adduct His57 Histidine-57 His57->Ser195 Proton Transfer Phenethylboronic_Acid This compound (R-B(OH)₂) Phenethylboronic_Acid->Ser195 Covalent Bond Formation

Mechanism of chymotrypsin inhibition by a boronic acid.
Significance in Drug Discovery

Conclusion

This compound is a valuable synthetic intermediate with demonstrated utility in Suzuki-Miyaura cross-coupling reactions and as a starting point for the design of serine protease inhibitors. Its straightforward application in robust carbon-carbon bond formation and its potential for bioactivity make it a compound of significant interest to researchers in both organic synthesis and drug discovery. Further exploration of its biological targets and the development of specific, optimized reaction protocols will undoubtedly expand its applications in these fields.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Phenylethylboronic Acid

This guide provides a comprehensive overview of 2-phenylethylboronic acid, covering its chemical identity, structure, and significant applications in scientific research and drug development. The content delves into its role in bioconjugation, its impact on cellular signaling pathways, and its utility in synthetic organic chemistry, supported by experimental data and protocols.

Chemical Identity and Structure

2-Phenylethylboronic acid, also known as phenethylboronic acid, is an organoboron compound. Its structure consists of a phenyl group attached to an ethyl group, which in turn is bonded to a boronic acid moiety [-B(OH)₂].

  • IUPAC Name: 2-phenylethylboronic acid[1]

  • Synonyms: this compound, 2-Phenylethaneboronic acid[2]

  • Molecular Formula: C₈H₁₁BO₂[1]

  • CAS Number: 34420-17-2[1][2]

  • Molecular Weight: 149.98 g/mol [2]

  • SMILES: OB(O)CCc1ccccc1[2]

  • InChI Key: VPRUMANMDWQMNF-UHFFFAOYSA-N[1]

Structure:

Applications in Research and Drug Development

Boronic acids, particularly phenylboronic acid (PBA) and its derivatives like 2-phenylethylboronic acid, are of significant interest in biomedical research and drug development. Their unique ability to form reversible covalent bonds with diols makes them valuable tools for various applications.[3]

Glycoprotein and Glycopeptide Enrichment in Proteomics

The boronic acid moiety of 2-phenylethylboronic acid can selectively bind to the cis-diol groups present in glycoproteins and glycopeptides. This property is exploited for the enrichment of these biomolecules from complex biological samples, which is a crucial step in proteomics for studying post-translational modifications.[4][5] The covalent interaction allows for the capture of glycosylated species, which can then be released for analysis by mass spectrometry.[4]

Drug Delivery Systems

Phenylboronic acid-functionalized materials are extensively studied for the development of stimuli-responsive drug delivery systems.[2][6] These systems can be designed to release therapeutic agents in response to specific triggers, such as changes in glucose concentration or pH.[6][7] For instance, PBA-containing hydrogels have been investigated for self-regulated insulin (B600854) delivery, where the competitive binding of glucose displaces the insulin-loaded matrix, leading to its release.[2]

Biosensors

The specific and reversible interaction of boronic acids with diols forms the basis for the development of biosensors. These sensors can be designed to detect the presence and concentration of diol-containing molecules, such as glucose and other carbohydrates. Phenylboronic acid-modified materials can be incorporated into electrochemical or colorimetric sensor platforms.[6]

Biological Activity and Signaling Pathways

While specific studies on the biological activity of 2-phenylethylboronic acid are limited, research on the closely related phenylboronic acid (PBA) provides valuable insights into its potential effects on cellular processes.

Inhibition of Cancer Cell Migration

Studies have shown that phenylboronic acid can inhibit the migration of prostate cancer cells.[8][9] This inhibition is achieved by targeting key signaling networks involved in cell motility. Specifically, PBA has been shown to decrease the activity of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[8][9] These proteins are crucial regulators of the actin cytoskeleton, which is essential for cell movement.[8]

The diagram below illustrates the signaling pathway affected by phenylboronic acid in the context of cancer cell migration.

G Inhibition of Rho GTPase Signaling by Phenylboronic Acid cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor RhoA RhoA Growth_Factor_Receptor->RhoA Rac1 Rac1 Growth_Factor_Receptor->Rac1 Cdc42 Cdc42 Growth_Factor_Receptor->Cdc42 Growth_Factors Growth Factors Growth_Factors->Growth_Factor_Receptor PBA Phenylboronic Acid PBA->RhoA PBA->Rac1 PBA->Cdc42 ROCK ROCK RhoA->ROCK Actin_Cytoskeleton_Rearrangement Actin Cytoskeleton Rearrangement Rac1->Actin_Cytoskeleton_Rearrangement Cdc42->Actin_Cytoskeleton_Rearrangement MLC Myosin Light Chain (Phosphorylation) ROCK->MLC Actomyosin_Contractility Actomyosin Contractility MLC->Actomyosin_Contractility Cell_Migration Cell Migration Actomyosin_Contractility->Cell_Migration Actin_Cytoskeleton_Rearrangement->Cell_Migration

Caption: Phenylboronic acid inhibits key regulators of cell migration.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

2-Phenylethylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.[10]

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 mmol, 1.0 equiv)

  • 2-Phenylethylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Water (if using an aqueous base)

Procedure:

  • To a reaction vessel, add the aryl halide, 2-phenylethylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Synthesis of 2-Phenylethylboronic Acid

The synthesis of boronic acids often involves the reaction of an organometallic reagent with a trialkyl borate (B1201080).

Materials:

  • 2-Phenylethyl bromide or chloride

  • Magnesium turnings

  • Triisopropyl borate

  • Anhydrous diethyl ether or THF

  • Aqueous acid (e.g., HCl)

Procedure:

  • Prepare the Grignard reagent by reacting 2-phenylethyl halide with magnesium turnings in an anhydrous ether or THF under an inert atmosphere.

  • Cool the Grignard reagent solution to a low temperature (e.g., -78 °C).

  • Slowly add triisopropyl borate to the cooled Grignard reagent solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by adding aqueous acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer and concentrate to obtain the crude 2-phenylethylboronic acid.

  • Purify the product by recrystallization or column chromatography.[11]

Quantitative Data

The following table summarizes the inhibitory effects of phenylboronic acid (PBA) on the activity of Rho GTPases in DU-145 metastatic prostate cancer cells. This data is indicative of the potential biological activity of its derivative, 2-phenylethylboronic acid.

Target ProteinTreatment (1 mM)% Activity Reduction (Relative to Control)Reference
RhoAPhenylboronic Acid (PBA)~50%[8]
Rac1Phenylboronic Acid (PBA)~40%[8]
Cdc42Phenylboronic Acid (PBA)~30%[8]

Note: The data presented is for phenylboronic acid and serves as a reference for the potential activity of 2-phenylethylboronic acid.

Conclusion

2-Phenylethylboronic acid is a versatile compound with significant potential in various fields of chemical and biomedical research. Its utility in organic synthesis, particularly in Suzuki-Miyaura coupling, is well-established. Furthermore, the properties of the boronic acid moiety make it a valuable tool for applications in proteomics, drug delivery, and biosensing. The biological activity of the closely related phenylboronic acid in inhibiting cancer cell migration highlights a promising area for future investigation into the therapeutic potential of 2-phenylethylboronic acid and its derivatives. This guide provides a foundational understanding for researchers and professionals looking to explore the applications of this important chemical entity.

References

A Technical Guide to Phenethylboronic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Phenethylboronic acid is a versatile reagent in organic chemistry, valued for its role in the formation of carbon-carbon bonds. This guide provides an overview of its fundamental chemical properties and outlines a common application in synthetic protocols, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, also known as 2-phenylethaneboronic acid, is a white to off-white crystalline solid.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C8H11BO2[2][3]
Molecular Weight 149.98 g/mol [2][3]
CAS Number 34420-17-2[2][3]
Linear Formula C6H5CH2CH2B(OH)2
Melting Point 76-81 °C[1]
Synonyms 2-Phenylethaneboronic acid[2]

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as a reactant in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful method for creating a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide or triflate.

The following is a representative protocol that can be adapted for the use of this compound. The specific conditions, including the choice of catalyst, base, and solvent, may require optimization depending on the specific substrates being used.

Materials:

  • Aryl halide or triflate (1.0 equivalent)

  • This compound (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide or triflate, this compound, palladium catalyst, and base.

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.

The following diagram illustrates the key stages of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_ar_r Ar-Pd(II)-R transmetal->pd_ar_r red_elim Reductive Elimination pd_ar_r->red_elim red_elim->pd0 coupled_product Coupled Product (Ar-R) red_elim->coupled_product aryl_halide Aryl Halide (Ar-X) aryl_halide->ox_add boronic_acid This compound (R-B(OH)2) boronic_acid->transmetal base Base base->transmetal

Caption: A diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic and Synthetic Insights into Phenethylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for phenethylboronic acid and its pinacol (B44631) ester derivative. It also details a common experimental protocol for the synthesis of arylboronic acids, which can be adapted for this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors where this compound is a molecule of interest.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 2-phenylethylboronic acid and its pinacol ester. This information is crucial for the identification and characterization of these compounds.

Table 1: ¹H NMR Data of 2-Phenylethylboronic Acid Pinacol Ester in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.38m4HAromatic (C₆H₅)
7.28m1HAromatic (C₆H₅)
2.85t7.62H-CH₂-Ph
1.33t7.62H-CH₂-B
1.25s12HPinacol (-C(CH₃)₂)

Table 2: ¹³C NMR Data of 2-Phenylethylboronic Acid Pinacol Ester in CDCl₃

Chemical Shift (δ) ppmAssignment
142.8Aromatic (ipso-C)
128.4Aromatic (CH)
128.3Aromatic (CH)
125.9Aromatic (CH)
83.5Pinacol (-C(CH₃)₂)
29.5-CH₂-Ph
24.8Pinacol (-CH₃)
Note: The signal for the carbon attached to boron is often broad and may not be observed.

Table 3: ¹H NMR Data of a Phenylboronic Acid-Citrate Complex in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.60s3H-OH
7.52–7.38m2HAromatic
7.27–7.10m3HAromatic
2.71d2HCitrate
2.60d2HCitrate

Experimental Protocols

The following is a general procedure for the synthesis of arylboronic acids from the corresponding aryl bromide. This method can be adapted for the synthesis of 2-phenylethylboronic acid from 2-phenylethyl bromide.

General Synthesis of Arylboronic Acids

Materials:

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Aryl bromide (e.g., 2-phenylethyl bromide)

  • Trimethyl borate (B1201080) (B(OMe)₃)

  • Anhydrous Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl, 1M)

  • Sodium hydroxide (B78521) (NaOH, 1M)

Procedure:

  • To a stirred suspension of magnesium turnings in anhydrous THF under a nitrogen atmosphere, a few drops of a solution of the aryl bromide in THF are added.

  • Once the Grignard reaction initiates (indicated by a temperature increase), the remaining aryl bromide solution is added dropwise.

  • The mixture is stirred vigorously for approximately 40 minutes.

  • The Grignard reagent is then transferred via cannula to a solution of trimethyl borate in diethyl ether at -78 °C.

  • After 20 minutes, the reaction mixture is slowly warmed to room temperature and stirred for 24 hours.

  • A 1M HCl solution is added dropwise, and the mixture is stirred for 1 hour.

  • Diethyl ether is added, and the phases are separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with a 1M NaOH solution.

  • The basic aqueous layer is then acidified with concentrated HCl at 0 °C until the pH reaches 1, at which point the boronic acid precipitates.

  • The pure product is obtained by filtration.[1]

Experimental Workflow

The synthesis of this compound via the Grignard reaction with trimethyl borate can be visualized as a straightforward workflow.

G Synthesis of this compound A 2-Phenylethyl Bromide + Mg in THF B Grignard Reagent Formation A->B C Reaction with Trimethyl Borate at -78°C B->C D Acidic Workup (HCl) C->D E Extraction and Purification D->E F This compound E->F

Caption: Synthetic workflow for this compound.

References

Unveiling the Atomic Architecture: A Guide to the Crystal Structure Analysis of Phenyl-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of phenyl-substituted boronic acids. While a definitive crystal structure for phenethylboronic acid is not currently available in public crystallographic databases, this document outlines the complete experimental workflow for such an analysis. To illustrate the expected outcomes, the detailed crystal structure of the closely related compound, phenylboronic acid, is presented as a case study. This guide is intended to equip researchers in drug discovery and materials science with the foundational knowledge required to pursue and interpret the crystal structures of novel boronic acid derivatives.

Introduction: The Significance of Crystal Structure in Drug Development

The precise three-dimensional arrangement of atoms within a molecule, known as its crystal structure, is a cornerstone of modern drug development and materials science. For active pharmaceutical ingredients (APIs), the crystalline form dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Phenyl-substituted boronic acids are a class of compounds with significant therapeutic and synthetic utility, including their use in Suzuki-Miyaura cross-coupling reactions.[1] Understanding their solid-state structure is paramount for rational drug design, formulation, and intellectual property protection.

A Note on this compound: As of the date of this publication, a search of the Cambridge Structural Database (CSD) and other public repositories reveals no deposited crystal structure for this compound. The following guide therefore provides a generalized, yet detailed, protocol for how such a structure would be determined, using phenylboronic acid as a direct analogue for data presentation.

Experimental Protocols for Crystal Structure Determination

The determination of a small molecule's crystal structure is a multi-step process that begins with synthesis and culminates in the refinement of a 3D atomic model.[2][3]

Synthesis and Purification

The first step is the chemical synthesis of the target compound. This compound can be synthesized via several established routes, a common method being the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by hydrolysis.

  • Illustrative Synthesis of Phenylboronic Acid: A common laboratory-scale synthesis involves the reaction of phenylmagnesium bromide with trimethyl borate to form the corresponding boronate ester.[4] This intermediate is then hydrolyzed to yield phenylboronic acid.[4] The crude product must be purified to a high degree, typically by recrystallization, to be suitable for single crystal growth.

Crystallization

Growing a single crystal of sufficient size and quality is often the most challenging step.[3] The crystal must be a well-ordered, single lattice, typically larger than 0.1 mm in all dimensions.[3] Several techniques can be employed:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals may form.

  • Vapor Diffusion: This gentle method involves dissolving the compound in a solvent in which it is soluble, and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble.[5] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[5]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

For phenylboronic acid, suitable crystals have been obtained by recrystallization from water.[6]

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer in a single-crystal X-ray diffractometer.[2] The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms, and then irradiated with a monochromatic X-ray beam.[7] The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[3] A full dataset is collected by rotating the crystal and recording the diffraction pattern at hundreds or thousands of different orientations.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell parameters and space group. The "phase problem" is then solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[3] From this map, the positions of the atoms can be inferred. This initial model is then refined using least-squares procedures to best fit the experimental diffraction data, resulting in a final, precise 3D model of the molecule's structure in the crystal.[6]

Data Presentation: Crystal Structure of Phenylboronic Acid

The following tables summarize the crystallographic data for phenylboronic acid, as determined by Rettig and Trotter.[6][8] This serves as an example of the quantitative data obtained from a successful crystal structure analysis.

Table 1: Crystal Data and Structure Refinement for Phenylboronic Acid [6][8]

ParameterValue
Empirical FormulaC₆H₇BO₂
Formula Weight121.93 g/mol
Temperature298 K
Wavelength1.54184 Å (CuKα)
Crystal SystemOrthorhombic
Space GroupIba2
Unit Cell Dimensions
a17.9049(7) Å
b15.3264(5) Å
c9.8113(2) Å
α, β, γ90°, 90°, 90°
Volume2691.0(1) ų
Z (Molecules per unit cell)16
Calculated Density1.203 g/cm³
Final R indices [I>2σ(I)]R1 = 0.031, wR2 = 0.041
Goodness-of-fit on F²Not Reported

Table 2: Selected Bond Lengths for Phenylboronic Acid (Molecule 1) [6]

BondLength (Å)
B(1)-O(1)1.378(4)
B(1)-O(2)1.362(4)
B(1)-C(1)1.568(4)

Note: The asymmetric unit of phenylboronic acid contains two independent molecules. The data presented here is for one of these molecules. Bond lengths are given with standard uncertainties in parentheses.

Mandatory Visualizations

The following diagrams illustrate the workflow and key interactions in crystal structure analysis.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation, etc.) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRD X-ray Diffraction Data Collection Mounting->XRD Processing Data Processing (Integration & Scaling) XRD->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation & Deposition (CCDC) Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Caption: Dimeric structure of phenylboronic acid via hydrogen bonds.

Conclusion

While the crystal structure of this compound remains to be determined, the protocols and analytical methods for its elucidation are well-established. This guide provides the necessary framework for researchers to undertake such an investigation. The crystallographic data from its close analogue, phenylboronic acid, demonstrates the level of atomic detail that can be achieved. For professionals in drug development, obtaining and analyzing the crystal structure of new boronic acid derivatives is a critical step in understanding their solid-state properties, which ultimately influences their efficacy and viability as therapeutic agents.

References

Solubility of Phenethylboronic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of phenethylboronic acid in organic solvents. A critical parameter in process chemistry, drug development, and chemical synthesis, solubility dictates reaction conditions, purification strategies, and formulation development. This document collates available qualitative and analogous quantitative data, details established experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from the structurally similar phenylboronic acid to provide valuable insights into its expected solubility behavior.

Introduction to this compound

This compound, also known as 2-phenylethaneboronic acid, is an organoboron compound with the chemical formula C₆H₅CH₂CH₂B(OH)₂.[1] It serves as a key building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] Its applications extend to the synthesis of complex organic molecules, including active pharmaceutical ingredients. An understanding of its solubility in various organic solvents is paramount for optimizing reaction kinetics, facilitating purification, and developing suitable formulations.

Boronic acids, in general, are known to be sensitive to dehydration, which can lead to the formation of cyclic anhydrides (boroxines).[3][4] This equilibrium can complicate solubility measurements and may result in variability in reported data.[3]

Quantitative Solubility Data (Analogous Compound)

The following table summarizes the experimental solubility of phenylboronic acid in various organic solvents, presented as mole fraction (x) at different temperatures.

SolventTemperature (°C)Solubility (Mole Fraction, x)
Chloroform 20~0.08
30~0.15
40~0.25
Acetone 20~0.22
30~0.35
40~0.50
3-Pentanone 20~0.18
30~0.28
40~0.40
Dipropyl Ether 20~0.25
30~0.40
40~0.58
Methylcyclohexane 20<0.01
30<0.01
40~0.01

Note: Data is extrapolated from graphical representations in Leszczyński et al. (2020) for phenylboronic acid and should be considered an approximation for this compound.[3][5]

General Solubility Trends for Phenylboronic Acid:

  • High Solubility: Ethers (e.g., dipropyl ether) and ketones (e.g., acetone).[5][6]

  • Moderate Solubility: Chloroform.[5][6]

  • Very Low Solubility: Hydrocarbons (e.g., methylcyclohexane).[5][6]

It is anticipated that this compound will follow similar trends, with potentially slightly enhanced solubility in less polar solvents compared to phenylboronic acid due to the ethyl spacer.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, direct experimental measurement is recommended. The following are established protocols for determining the solubility of boronic acids in organic solvents.[7][8][9]

Dynamic (Synthetic) Method

The dynamic method is a reliable technique that involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[7][10] This method is based on monitoring the disappearance of turbidity in a solid-liquid mixture.

Materials and Equipment:

  • This compound (high purity)

  • High-purity organic solvents

  • Jacketed glass vessel

  • Analytical balance (±0.1 mg)

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe (±0.1 K)

  • Luminance probe or turbidity sensor

  • Heating/cooling circulator

Procedure:

  • Sample Preparation: Accurately weigh this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.

  • Heating and Stirring: Vigorously stir the sample while heating it at a slow, constant rate (e.g., 0.1 K/min) using the circulator.[7]

  • Turbidity Monitoring: Continuously monitor the turbidity of the sample with a luminance probe, which measures the intensity of light passing through the solution.[3]

  • Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. This is typically marked by a sharp increase in measured light intensity.[7]

  • Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (temperature vs. mole fraction).

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining thermodynamic equilibrium solubility.[8]

Materials and Equipment:

  • This compound (high purity)

  • High-purity organic solvents

  • Glass vials with airtight seals

  • Constant temperature shaker/agitator

  • Analytical balance (±0.1 mg)

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UPLC-MS)[11]

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: Cease agitation and allow the excess solid to settle.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot using a syringe filter compatible with the solvent.

  • Concentration Determination: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV, against a calibration curve.

Visualized Experimental Workflow

The following diagrams illustrate the logical workflow for the dynamic method of solubility determination and a typical application of this compound in a Suzuki-Miyaura coupling reaction.

G cluster_prep Sample Preparation cluster_measure Solubility Measurement cluster_analysis Data Analysis weigh_acid Weigh this compound weigh_solvent Add Known Amount of Solvent weigh_acid->weigh_solvent seal_vessel Seal Jacketed Vessel weigh_solvent->seal_vessel place_in_bath Place in Controlled Temperature Bath seal_vessel->place_in_bath start_stirring Start Vigorous Stirring place_in_bath->start_stirring increase_temp Increase Temperature (Controlled Ramp) start_stirring->increase_temp monitor_turbidity Monitor Turbidity (Luminance Probe) increase_temp->monitor_turbidity record_temp Record Dissolution Temperature (T) monitor_turbidity->record_temp repeat_exp Repeat for Different Compositions (x) record_temp->repeat_exp plot_data Plot Temperature (T) vs. Mole Fraction (x) repeat_exp->plot_data gen_curve Generate Solubility Curve plot_data->gen_curve

Caption: Workflow for the Dynamic Method of Solubility Determination.

G phenethyl_ba This compound reaction Suzuki-Miyaura Coupling (Heat) phenethyl_ba->reaction aryl_halide Aryl Halide (Ar-X) aryl_halide->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent solvent->reaction pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) pd_catalyst->reaction product Biaryl Product (Ar-CH2CH2-Ph) reaction->product Yield byproducts Byproducts reaction->byproducts

Caption: Key Components in a Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the current literature, this guide provides a framework for understanding its likely behavior based on data from the analogous phenylboronic acid. For applications requiring precise solubility values, the detailed experimental protocols provided herein offer robust methods for their determination. A thorough understanding of solubility is indispensable for the effective application of this compound in synthetic chemistry, particularly in the context of Suzuki-Miyaura couplings, which are fundamental to modern drug discovery and development. The generation of comprehensive solubility data for this important building block would be a valuable contribution to the scientific community.

References

The Dawn of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Alkylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylboronic acids, a class of organoboron compounds characterized by a boron atom bonded to an alkyl group and two hydroxyl groups, have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties and reactivity have paved the way for groundbreaking advancements in carbon-carbon bond formation and the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and historical development of alkylboronic acids, detailing key synthetic methodologies, experimental protocols, and their transformative impact on the scientific landscape.

Early Discovery and the Dawn of Organoborane Chemistry

The journey of alkylboronic acids began in the mid-19th century. In 1860, English chemist Edward Frankland reported the first synthesis of an organoboronic acid, specifically ethylboronic acid.[1][2][3][4] His pioneering work involved a two-step process: the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to form triethylborane, followed by its oxidation in air.[1][2][3] While a landmark discovery, the synthetic utility of alkylboronic acids remained limited for nearly a century due to the lack of general and efficient synthetic methods.

The Hydroboration Revolution: A Gateway to Alkylboronic Acids

A paradigm shift in organoboron chemistry occurred in the 1950s with the groundbreaking work of Herbert C. Brown at Purdue University. His discovery of the hydroboration reaction, for which he was awarded the Nobel Prize in Chemistry in 1979, provided a remarkably versatile and convenient method for the synthesis of organoboranes from alkenes. This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. The resulting organoboranes serve as key intermediates in the preparation of alkylboronic acids.

The Hydroboration-Oxidation Reaction

The most common route to alkylboronic acids from alkenes is a two-step sequence: hydroboration followed by oxidation.

Experimental Protocol: Synthesis of an Alkylboronic Acid via Hydroboration-Oxidation

Materials:

  • Alkene (e.g., 1-octene)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Hydroboration:

    • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the alkene in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a stoichiometric amount of BH₃·THF solution dropwise while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Carefully add the NaOH solution, followed by the slow, dropwise addition of the H₂O₂ solution. Caution: This reaction is exothermic.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-3 hours.

  • Work-up and Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylboronic acid.

    • The crude product can be purified by recrystallization or chromatography.

Quantitative Data:

The hydroboration-oxidation sequence is known for its high yields and excellent regioselectivity, typically proceeding in an anti-Markovnikov fashion.

Alkene SubstrateProductTypical Yield (%)Reference
1-Hexene1-Hexylboronic acid>90General knowledge from cited protocols
Styrene2-Phenylethylboronic acid~85-95General knowledge from cited protocols
CyclohexeneCyclohexylboronic acid>95General knowledge from cited protocols

Experimental Workflow: Hydroboration-Oxidation

G cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Work-up & Isolation Alkene Alkene in THF BH3_THF BH3·THF at 0°C Alkene->BH3_THF Slow addition Stir_RT Stir at RT BH3_THF->Stir_RT Warm and stir NaOH_H2O2 NaOH, H2O2 at 0°C Stir_RT->NaOH_H2O2 Cool and add Stir_Ox Stir at RT NaOH_H2O2->Stir_Ox Extraction Ether Extraction Stir_Ox->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Alkylboronic_Acid Alkylboronic_Acid Purification->Alkylboronic_Acid Final Product

Workflow for alkylboronic acid synthesis.

The Suzuki-Miyaura Coupling: A Revolution in C-C Bond Formation

The true potential of alkylboronic acids was fully realized with the development of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki in 1979, a discovery that earned him a share of the 2010 Nobel Prize in Chemistry.[5] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between an organoboronic acid and an organic halide or triflate. The inclusion of alkylboronic acids as coupling partners has had a profound impact on the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Experimental Protocol: Suzuki-Miyaura Coupling of an Alkylboronic Acid

Materials:

  • Alkylboronic acid

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Water

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup:

    • To a dry, nitrogen-flushed Schlenk flask, add the aryl halide, alkylboronic acid, base, and palladium catalyst.

    • Add the solvent and a small amount of water.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data:

The yield of the Suzuki-Miyaura coupling can be influenced by the nature of the alkylboronic acid, the aryl halide, the catalyst, and the reaction conditions.

Alkylboronic AcidAryl HalideCatalystBaseSolventYield (%)Reference
n-Butylboronic acid4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O85General literature values
Cyclohexylboronic acid1-IodonaphthalenePdCl₂(dppf)Cs₂CO₃Dioxane/H₂O92General literature values
sec-Butylboronic acid4-ChlorobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O78General literature values

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X L2 Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)-R1 L2 PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination RR1 R-R1 PdII_R_R1->RR1 RX R-X RX->PdII_RX R1BOH2 R1-B(OH)2 R1BOH2->PdII_RX Base Base Base->PdII_RX G Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades IkB IκB Proteasome->IkB Degrades Misfolded_Proteins Misfolded Proteins Ub_Proteins->Misfolded_Proteins UPR Unfolded Protein Response (UPR) Misfolded_Proteins->UPR Activates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Gene Transcription (Survival, Proliferation) Nucleus->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition leads to UPR->Apoptosis G cluster_cell_prep Cell Preparation cluster_lysis Cell Lysis cluster_assay Activity Assay cluster_analysis Data Analysis Cell_Culture Culture Cells Treatment Treat with Bortezomib Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Lyse Lyse Cells Harvest->Lyse Centrifuge Centrifuge Lyse->Centrifuge Add_Lysate Add Lysate to Plate Centrifuge->Add_Lysate Add_Substrate Add Fluorogenic Substrate Add_Lysate->Add_Substrate Read_Fluorescence Read Fluorescence Add_Substrate->Read_Fluorescence Calculate_Rate Calculate Rate of Fluorescence Increase Read_Fluorescence->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition

References

A Theoretical Examination of Phenethylboronic Acid Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenethylboronic acid, a member of the versatile boronic acid family, holds significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a phenethyl group attached to a boronic acid moiety, suggests a rich and complex reactivity profile. Theoretical and computational studies are invaluable tools for elucidating the intricate reaction mechanisms, predicting reactivity, and understanding the stability of such compounds. This in-depth technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of boronic acids, with a specific focus on principles applicable to this compound. Due to a scarcity of literature focused exclusively on this compound, this guide draws upon theoretical studies of analogous aryl and alkyl boronic acids to provide a foundational understanding for researchers, scientists, and drug development professionals.

The reactivity of boronic acids is fundamentally governed by the Lewis acidic nature of the boron atom and its ability to exist in equilibrium between a neutral, trigonal planar (sp² hybridized) state and an anionic, tetrahedral (sp³ hybridized) boronate state. This equilibrium is a critical factor in many of its characteristic reactions.

Core Reactivity and Mechanistic Pathways

Theoretical studies have provided profound insights into several key reactions of boronic acids. These investigations typically employ quantum mechanical calculations to map out potential energy surfaces, identify transition states, and determine reaction energetics.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating its catalytic cycle.[1][2] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often considered the most complex and has been a major focus of computational studies.[2] These studies have shown that the activation of the boronic acid by a base to form a boronate species is crucial for the reaction to proceed efficiently.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reagents R¹-X (Aryl Halide) reagents->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Stability and Protodeboronation

A significant challenge in the application of boronic acids is their susceptibility to oxidation and protodeboronation (cleavage of the C-B bond by a proton source).[3][4] Computational studies have revealed that the mechanism of these decomposition pathways is highly dependent on the electronic properties of the organic substituent and the reaction conditions. For instance, electron-donating groups on an aryl ring can influence the stability of the boronic acid.[3] The formation of a mixed anhydride (B1165640) with a carboxylic acid has been shown through computational analyses to greatly enhance oxidative stability by imposing stereoelectronic constraints.[3]

Protodeboronation is another common decomposition pathway, especially for electron-rich heterocyclic and vinyl boronic acids.[2][4] MIDA (N-methyliminodiacetic acid) boronates have been developed as air-stable precursors that can slowly release the unstable boronic acid under reaction conditions, a strategy supported by understanding the kinetics of hydrolysis.[4]

Complexation with Diols

Boronic acids are known to form reversible covalent bonds with diols to create cyclic boronate esters. This property is the basis for their use in carbohydrate sensing and as protecting groups.[5] Theoretical studies have investigated the kinetics and thermodynamics of this complexation.[6] DFT calculations have been used to model the transition states of the reaction between boronic acids and diols, revealing a multi-step mechanism.[6] The reactivity is highly influenced by the electronic nature of the substituent on the boronic acid and the pH of the medium.[6]

Boronic_Acid_Equilibrium boronic_acid R-B(OH)₂ Trigonal Planar (sp²) boronate [R-B(OH)₃]⁻ Tetrahedral (sp³) boronic_acid->boronate + OH⁻ diol + Diol - 2H₂O boronic_acid->diol boronate->boronic_acid - OH⁻ boronate_ester Cyclic Boronate Ester diol->boronate_ester

Figure 2: Equilibrium of boronic acid with its boronate form and a diol.

Computational Methodologies

The theoretical investigation of this compound reactivity relies on a suite of computational chemistry techniques. The choice of method is critical for obtaining accurate and reliable results.

Experimental Protocols: Computational Details

A typical computational protocol for studying the reactivity of a boronic acid like this compound involves the following steps:

  • Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with functionals such as B3LYP or M06-2X and a Pople-style basis set like 6-31G(d,p).[6][7]

  • Frequency Calculations: These are performed to characterize the nature of the optimized structures. A minimum on the potential energy surface (reactants, products, intermediates) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency.

  • Transition State Search: Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state connecting reactants and products.

  • Energy Calculations: Higher-level single-point energy calculations are often performed on the optimized geometries to obtain more accurate energies. This can involve larger basis sets (e.g., aug-cc-pVDZ) or more sophisticated methods like Møller-Plesset perturbation theory (MP2).[8]

  • Solvation Effects: The influence of the solvent is crucial and is often included using implicit continuum solvation models like the Polarizable Continuum Model (PCM).[7]

Computational_Workflow start Define Reactants and Products geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search verify_ts Verify Transition State (1 Imaginary Frequency) ts_search->verify_ts irc Intrinsic Reaction Coordinate (IRC) Calculation verify_ts->irc energy_calc Single-Point Energy Calculation (Higher Level of Theory) verify_ts->energy_calc irc->geom_opt Connects to Reactant/Product thermo Thermodynamic Analysis (Gibbs Free Energy) energy_calc->thermo end Construct Energy Profile and Analyze Mechanism thermo->end

Figure 3: A typical workflow for the computational study of a reaction mechanism.

Quantitative Data from Theoretical Studies

Computational studies provide a wealth of quantitative data that can be used to compare the reactivity of different boronic acids and predict reaction outcomes. The tables below summarize representative data from studies on phenylboronic acid and related compounds, which can serve as a baseline for understanding the potential reactivity of this compound.

Table 1: Calculated Relative Energies of Phenylboronic Acid Conformers

ConformerRelative Energy (kcal/mol) - HFRelative Energy (kcal/mol) - B3LYP
anti-syn0.0000.000
syn-anti0.2480.227
syn-syn1.4651.079
anti-anti3.8553.577
Data adapted from studies on 3-cyanophenylboronic acid, which show the small energy differences between conformers of the B(OH)₂ group.[5]

Table 2: Calculated Activation Energies for Suzuki-Miyaura Transmetalation

Reactant SystemRate-Determining StepActivation Energy (kcal/mol)Computational Method
Phenylboronic Acid + BromobenzeneTransmetalation~30.5DFT (M06-L)
This value is for the reaction on a Pd-H-Beta zeolite catalyst and highlights the energy barrier associated with the C-B bond cleavage.[1]

Table 3: Frontier Molecular Orbital Energies of Phenylboronic Acid Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
3-cyanophenylboronic acid (anti-syn)-7.98-2.325.66
3-cyanophenylboronic acid (syn-anti)-8.00-2.345.66
The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[5][7]

Conclusion and Future Outlook

While direct theoretical studies on this compound are limited, the extensive computational research on analogous boronic acids provides a robust framework for understanding its reactivity. The principles governing the Suzuki-Miyaura coupling, oxidative stability, and diol complexation are expected to be broadly applicable. The interplay between the electronic effects of the phenyl ring and the conformational flexibility of the ethyl linker in this compound presents a unique area for future computational investigation. Such studies will be crucial for designing novel catalysts, developing more stable boronic acid reagents, and expanding their application in drug discovery and materials science. By leveraging the computational methodologies outlined in this guide, researchers can gain valuable a priori insights into the reactivity of this compound and accelerate its translation into practical applications.

References

Methodological & Application

Application Notes and Protocols for Phenethylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While traditionally employed for the coupling of sp2-hybridized carbons, its application to sp3-hybridized organoboron reagents, such as phenethylboronic acid, has garnered significant interest. The resulting 1,2-diarylethane motif is a prevalent scaffold in numerous biologically active molecules and natural products.

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl halides. The protocol is designed to serve as a robust starting point for researchers, with considerations for reaction optimization and troubleshooting.

Reaction Principle

The Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) proceeds via a palladium-catalyzed catalytic cycle. The fundamental steps include oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the phenethyl group from the boronic acid to the palladium center, and subsequent reductive elimination to afford the desired 1-aryl-2-phenylethane product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, particularly β-hydride elimination, which can be a competing pathway with sp3-hybridized organoboron reagents.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These data are compiled from representative procedures for similar C(sp3)-hybridized boronic acids and serve as a general guide. Actual yields may vary depending on the specific substrate and reaction optimization.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285
24-BromoanisolePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃1,4-Dioxane1001688
34-BromobenzonitrilePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O (4:1:1)802475
41-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf) (3)-K₂CO₃DMF1101282
52-BromopyridinePd(OAc)₂ (2)RuPhos (4)K₃PO₄2-Methyltetrahydrofuran1001878

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))

  • Phosphine (B1218219) ligand (if required, e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, 2-Methyltetrahydrofuran)

  • Degassed water or co-solvent (if applicable)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and phosphine ligand (if required, 2-10 mol%).

  • Addition of Base and Solvent: Add the base (2.0-3.0 mmol, 2.0-3.0 equiv) to the reaction vessel. Subsequently, add the anhydrous solvent (3-5 mL). If an aqueous co-solvent is used, it should be thoroughly degassed prior to addition.

  • Degassing: If the solvent was not pre-degassed, degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-aryl-2-phenylethane.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide This compound Pd Catalyst & Ligand Base setup Assemble Schlenk Flask under Inert Atmosphere reagents->setup Add Solids add_solvent Add Anhydrous Solvent setup->add_solvent degas Degas Mixture add_solvent->degas heat Heat and Stir (80-110°C) degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdII Ar-Pd(II)L₂-X pd0->pdII Ar-X ArX Ar-X BoronicAcid R-B(OH)₂ (R=Phenethyl) Base Base transmetalation Transmetalation pdII_R Ar-Pd(II)L₂-R pdII->pdII_R [R-B(OH)₃]⁻ pdII_R->pd0 Ar-R reductive_elimination Reductive Elimination ArR Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Phenethylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenethylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized as a building block for the introduction of the phenethyl group into a variety of molecular scaffolds. Its applications are prominent in the construction of carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in the synthesis of complex organic molecules, including those with potential pharmaceutical applications such as β-arylethylamines.[1] This document provides detailed application notes and protocols for the use of this compound in key organic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, enabling the formation of carbon-carbon bonds.[2][3] this compound can be effectively coupled with various aryl and heteroaryl halides to synthesize substituted 1,2-diphenylethanes and related structures.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10085-95
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O10080-90
32-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8075-85
44-IodoacetophenonePdCl₂(dppf) (3)-Cs₂CO₃DMF9090-98
51-Chloro-3,5-bis(trifluoromethyl)benzenePd₂(dba)₃ (2)RuPhos (4)K₃PO₄n-Butanol10070-80
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.[2]

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Add toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-O-B(OH)R' Ar-Pd(II)-O-B(OH)R' Ar-Pd(II)-X(Ln)->Ar-Pd(II)-O-B(OH)R' Ligand Exchange (Base, R'-B(OH)₂) Ar-Pd(II)-R'(Ln) Ar-Pd(II)-R'(Ln) Ar-Pd(II)-O-B(OH)R'->Ar-Pd(II)-R'(Ln) Transmetalation Ar-Pd(II)-R'(Ln)->Pd(0)Ln Regeneration Ar-R' Ar-R' Ar-Pd(II)-R'(Ln)->Ar-R' Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol.[2][4] This reaction provides a powerful method for the N- or O-phenethylation of various substrates under relatively mild conditions.

Data Presentation: Chan-Lam Coupling of this compound with Anilines

The following data is adapted from a study on the copper-promoted cross-coupling of anilines with alkyl boronic acids and demonstrates the utility of this compound in this transformation.

EntryAniline (B41778)ProductYield (%)
1AnilineN-Phenethylaniline85
24-Methoxyaniline4-Methoxy-N-phenethylaniline92
34-Chloroaniline4-Chloro-N-phenethylaniline78
42-Methylaniline2-Methyl-N-phenethylaniline81
53-Nitroaniline3-Nitro-N-phenethylaniline65
Experimental Protocol: General Procedure for Chan-Lam N-Phenethylation

This protocol describes a general procedure for the copper-catalyzed N-phenethylation of anilines.[5]

Materials:

Procedure:

  • To a round-bottom flask, add the aniline (1.0 mmol), copper(II) acetate (1.0 mmol), and a magnetic stir bar.

  • Add dichloromethane (10 mL) and pyridine (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and open to the air for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) hydroxide (B78521) (10 mL) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-phenethylated product.

Mandatory Visualization: Chan-Lam Coupling Catalytic Cycle

Chan_Lam_Cycle cluster_cycle Catalytic Cycle Cu(II) Cu(II) Cu(II)-Nu Cu(II)-Nu Cu(II)->Cu(II)-Nu Coordination (H-Nu) Cu(III)-Nu-R Cu(III)-Nu-R Cu(II)-Nu->Cu(III)-Nu-R Oxidative Addition (R-B(OH)₂) R-Nu R-Nu Cu(III)-Nu-R->R-Nu Reductive Elimination Cu(I) Cu(I) R-Nu->Cu(I) Product Release Cu(I)->Cu(II) Oxidation (O₂)

Caption: Generalized catalytic cycle for the Chan-Lam coupling reaction.

Petasis (Borono-Mannich) Reaction

The Petasis reaction is a three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to produce substituted amines.[4] This reaction is a powerful tool for the synthesis of α-amino acids and other complex amine derivatives. This compound can serve as the organoboron component, delivering the phenethyl group.

Data Presentation: Representative Petasis Reactions

Specific examples detailing the use of this compound in the Petasis reaction are not widely tabulated. However, the reaction is known to proceed with a variety of alkyl- and arylboronic acids. The yields are generally moderate to good, depending on the substrates.

EntryAmineAldehydeBoronic AcidProduct TypeExpected Yield (%)
1PiperidineFormaldehydeThis compoundTertiary Amine60-80
2Glycine methyl esterGlyoxylic acidThis compoundα-Amino Acid Derivative50-70
3AnilineSalicylaldehydeThis compoundSubstituted Benzylamine65-85
Experimental Protocol: General Procedure for the Petasis Reaction

This protocol provides a general method for the three-component Petasis reaction.[6]

Materials:

  • Amine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • This compound (1.2 equiv)

  • Dichloromethane (DCM) or Toluene

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (10 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine/iminium ion formation.

  • Add the this compound (1.2 mmol) to the mixture.

  • Continue stirring at room temperature or heat to 40-60 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography or by an acid-base extraction procedure.

Mandatory Visualization: Petasis Reaction Workflow

Petasis_Workflow cluster_reactants Reactants cluster_reaction Reaction Amine Amine Mixing Mix Amine + Aldehyde Amine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Phenethylboronic_Acid Phenethyl- boronic Acid Boronic_Acid_Addition Add Phenethyl- boronic Acid Phenethylboronic_Acid->Boronic_Acid_Addition Imine_Formation Imine/Iminium Formation Mixing->Imine_Formation Imine_Formation->Boronic_Acid_Addition Product_Formation C-C Bond Formation Boronic_Acid_Addition->Product_Formation Product Substituted Amine Product_Formation->Product

Caption: Experimental workflow for the Petasis three-component reaction.

References

Application Notes and Protocols: Phenethylboronic Acid in the Synthesis of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamine (B48288) and its derivatives are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. They form the backbone of numerous neurotransmitters, hormones, and therapeutic agents. The synthesis of diverse phenethylamine libraries is therefore of significant interest for structure-activity relationship (SAR) studies and the discovery of new drug candidates. Phenethylboronic acid has emerged as a versatile and valuable building block in the synthesis of these derivatives, primarily through its participation in various cross-coupling reactions.

These application notes provide detailed protocols and data for the synthesis of phenethylamine derivatives using this compound, focusing on three key transformations: the Suzuki-Miyaura coupling, the Petasis (Borono-Mannich) reaction, and the Chan-Lam amination. The information presented is intended to guide researchers in the efficient synthesis and exploration of novel phenethylamine-based compounds.

Key Synthetic Methodologies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of phenethylamine synthesis, it can be employed to couple this compound or its derivatives with aryl or heteroaryl halides, providing access to a wide array of substituted phenethylamines.

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2-phenethylboronic acid (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent (e.g., a mixture of toluene (B28343) and water, or dioxane and water) and a solution of the base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired phenethylamine derivative.

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285
23-BromopyridinePd(dppf)Cl₂ (5)Cs₂CO₃ (2.5)Dioxane/H₂O110878
34-ChlorobenzonitrilePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O120692
42-IodonaphthalenePd(OAc)₂ (2) / XPhos (4)K₂CO₃ (2)Dioxane/H₂O1001088
55-Bromoindole (N-Boc)Pd(PPh₃)₄ (3)Na₂CO₃ (2)DMF/H₂O901675

Note: The table presents generalized data based on typical Suzuki-Miyaura reactions. Yields are highly substrate-dependent and may require optimization.

Suzuki_Miyaura_Workflow reagents Aryl Halide This compound Pd Catalyst & Ligand Base setup Reaction Setup (Inert Atmosphere) reagents->setup Add to vessel reaction Heating (Conventional or MW) setup->reaction Add solvent workup Aqueous Work-up & Extraction reaction->workup Cool & quench purification Column Chromatography workup->purification product Phenethylamine Derivative purification->product

Caption: General workflow for the synthesis of phenethylamine derivatives via Suzuki-Miyaura coupling.

Petasis (Borono-Mannich) Reaction

The Petasis reaction is a powerful three-component reaction involving an amine, a carbonyl compound (typically an aldehyde or ketone), and an organoboronic acid. This methodology allows for the direct formation of α-substituted amines, providing a convergent and atom-economical route to complex phenethylamine derivatives.

  • Reaction Setup: To a reaction vessel, add the amine (1.0-1.5 equiv), the carbonyl compound (1.0 equiv), and 2-phenethylboronic acid (1.0-1.5 equiv).

  • Solvent Addition: Add a suitable solvent, such as dichloromethane (B109758) (DCM), toluene, or hexafluoroisopropanol (HFIP). The reaction can often be performed at room temperature.

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) until the reaction is complete. In some cases, microwave irradiation can be used to accelerate the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture can often be directly concentrated. If necessary, perform an aqueous work-up by adding water and extracting with an organic solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.

EntryAmineCarbonyl CompoundBoronic AcidSolventTemp (°C)Time (h)Yield (%)
1MorpholineGlyoxylic acidThis compoundDCMRT2490
2PiperidineSalicylaldehydeThis compoundToluene801285
3AnilineFormaldehydeThis compoundHFIPRT692
4BenzylaminePyruvic acidThis compoundDCM401875
5N-MethylanilineBenzaldehydeThis compoundToluene1101088

Note: The table presents generalized data based on typical Petasis reactions. Yields are highly substrate-dependent and may require optimization.

Petasis_Reaction cluster_reactants Reactants amine Amine product α-Substituted Phenethylamine Derivative amine->product Three-Component Reaction carbonyl Carbonyl (Aldehyde/Ketone) carbonyl->product Three-Component Reaction boronic_acid This compound boronic_acid->product Three-Component Reaction

Caption: The three components of the Petasis reaction leading to a phenethylamine derivative.

Chan-Lam Amination

The Chan-Lam amination is a copper-catalyzed cross-coupling reaction between an organoboronic acid and an amine or amide. This method is particularly useful for the synthesis of N-aryl and N-heteroaryl phenethylamines, which are prevalent in many biologically active compounds.

  • Reaction Setup: To a reaction vessel, add the amine (1.0 equiv), 2-phenethylboronic acid (1.2-2.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine, Et₃N, or an inorganic base).

  • Solvent Addition: Add a suitable solvent, such as methanol, DCM, or toluene.

  • Reaction: Stir the reaction mixture, often open to the air or under an atmosphere of oxygen, at room temperature or with heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst. Concentrate the filtrate and, if necessary, perform an aqueous work-up.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

EntryAmineCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)Pyridine (2)DCMRT2488
24-MethoxyanilineCu(OAc)₂ (15)Et₃N (2)Methanol501892
3ImidazoleCuI (10) / LigandK₂CO₃ (2)DMF1001278
4PyrrolidineCu(OAc)₂ (20)NoneDCMRT4870
52-AminopyridineCu(OAc)₂ (10)Pyridine (2)Toluene802085

Note: The table presents generalized data based on typical Chan-Lam aminations. Yields are highly substrate-dependent and may require optimization.

Biological Activity and Signaling Pathways

Many phenethylamine derivatives exert their biological effects by modulating neurotransmitter systems in the central nervous system. A primary target is the dopamine (B1211576) transporter (DAT) , a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] Inhibition of DAT leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic signaling.[3][4] This mechanism is central to the action of many stimulants, antidepressants, and drugs used to treat attention-deficit/hyperactivity disorder (ADHD).[1][4]

Phenethylamine derivatives synthesized using this compound can be screened for their activity as DAT inhibitors. The structure-activity relationship of these compounds can provide valuable insights for the design of novel therapeutics targeting dopamine-related disorders.[5][6][7]

Signaling Pathway: Dopaminergic Synapse and DAT Inhibition

The following diagram illustrates the normal functioning of a dopaminergic synapse and the mechanism of action of a phenethylamine-based DAT inhibitor.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) dat->dopamine_vesicle Recycling dopamine->dat Reuptake dopamine_receptor Dopamine Receptor dopamine->dopamine_receptor Binding signaling_cascade Postsynaptic Signaling (e.g., cAMP pathway) dopamine_receptor->signaling_cascade Activation phenethylamine_inhibitor Phenethylamine Derivative (DAT Inhibitor) phenethylamine_inhibitor->dat Inhibition

Caption: Dopaminergic synapse showing dopamine release, binding to postsynaptic receptors, and reuptake via DAT, which is inhibited by a phenethylamine derivative.[1][3][8]

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a diverse range of phenethylamine derivatives. The Suzuki-Miyaura coupling, Petasis reaction, and Chan-Lam amination represent powerful and complementary methods for accessing novel chemical matter based on the phenethylamine scaffold. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of new phenethylamine derivatives and to investigate their potential as modulators of key biological targets such as the dopamine transporter.

References

Phenethylboronic Acid: A Versatile Protecting Group for Diols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective protection of diols is a critical aspect of modern organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development. Phenethylboronic acid has emerged as a valuable reagent for the temporary protection of 1,2- and 1,3-diols, forming stable cyclic phenethylboronate esters. This strategy offers distinct advantages, including mild reaction conditions, high efficiency, and straightforward deprotection, making it an attractive alternative to other diol protecting groups.

One of the key advantages of using an alkylboronic acid like this compound over an arylboronic acid is the tendency for alkylboronic acids to form esters with diols to a greater extent[1]. This increased propensity for ester formation can lead to higher yields and more efficient protection of the diol functionality. The resulting phenethylboronate esters are generally stable to a range of reaction conditions, including chromatography.

This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for diols.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.

PropertyValueReference
Molecular Formula C₈H₁₁BO₂
Molecular Weight 149.98 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 76-81 °C
Solubility Soluble in many organic solvents

Experimental Protocols

The following protocols provide a general framework for the protection of diols using this compound and the subsequent deprotection to regenerate the diol. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Protection of a 1,2-Diol with this compound

This protocol describes a general method for the formation of a cyclic phenethylboronate ester from a 1,2-diol.

Materials:

  • 1,2-Diol (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous toluene (B28343) or other suitable aprotic solvent (e.g., dichloromethane)

  • Dean-Stark apparatus or molecular sieves (4 Å)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (or containing activated 4 Å molecular sieves), add the 1,2-diol and anhydrous toluene.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux and stir for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Water will be collected in the Dean-Stark trap if used.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude phenethylboronate ester can often be used in the subsequent step without further purification. If necessary, the product can be purified by silica (B1680970) gel chromatography.

Expected Yields and Reaction Times:

While specific data for this compound is limited in readily available literature, the protection of diols with boronic acids generally proceeds in high yields.

Diol TypeProtecting GroupReaction Time (h)Yield (%)
General 1,2-DiolPhenylboronic Acid2 - 4High (often quantitative)
Carbohydrate DiolsPhenylboronic Acid1 - 580 - 95

Note: These values are based on protocols for phenylboronic acid and are provided as a general guideline. Reaction times and yields with this compound are expected to be comparable or potentially better due to the increased esterification tendency of alkylboronic acids.

Protocol 2: Deprotection of a Phenethylboronate Ester

This protocol outlines a common method for the cleavage of a phenethylboronate ester to regenerate the free diol.

Materials:

  • Phenethylboronate ester (1.0 equiv)

  • Acetone/water or THF/water mixture

  • Mildly acidic or basic conditions (e.g., aqueous HCl or NaOH, optional)

  • Standard glassware for workup and extraction

Procedure:

  • Dissolve the phenethylboronate ester in a suitable solvent mixture such as acetone/water or THF/water.

  • Stir the mixture at room temperature. The deprotection is often spontaneous in the presence of water. Mild acid or base can be added to facilitate the hydrolysis if necessary.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Remove the organic solvent under reduced pressure.

  • Perform an aqueous workup by extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to afford the crude diol.

  • Purify the diol by recrystallization or silica gel chromatography as required.

Stability of Phenethylboronate Esters

Cyclic boronate esters, including phenethylboronates, are generally stable under a variety of non-aqueous reaction conditions, making them suitable for multi-step syntheses. They are typically stable to:

  • Chromatography: Can be purified on silica gel.

  • Anhydrous basic and nucleophilic conditions.

  • Mild oxidizing and reducing conditions.

However, they are sensitive to hydrolytic conditions, and the presence of water, especially under acidic or basic conditions, will lead to deprotection. The stability of boronate esters can be influenced by steric hindrance around the boron atom; more hindered esters tend to exhibit greater stability towards hydrolysis.

Applications in Organic Synthesis

The use of this compound as a protecting group for diols is particularly valuable in the synthesis of complex molecules where selective functionalization of other hydroxyl groups is required. This strategy is widely applicable in:

  • Carbohydrate Chemistry: Regioselective protection of vicinal diols in monosaccharides and oligosaccharides allows for the selective modification of other hydroxyl groups[2][3][4][5].

  • Natural Product Synthesis: Facilitates the synthesis of complex polyhydroxylated natural products.

  • Drug Development: Enables the synthesis of complex drug molecules containing diol functionalities.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the protection and deprotection of diols using this compound.

Protection_Workflow Diol Diol Substrate Reaction_Conditions Anhydrous Solvent (e.g., Toluene) Heat or Catalyst Diol->Reaction_Conditions Phenethylboronic_Acid This compound Phenethylboronic_Acid->Reaction_Conditions Protected_Diol Phenethylboronate Ester Reaction_Conditions->Protected_Diol Purification Purification (Optional) Protected_Diol->Purification Next_Step Further Synthetic Steps Purification->Next_Step

Diol Protection Workflow

Deprotection_Workflow Protected_Diol Phenethylboronate Ester Deprotection_Conditions Aqueous Solvent (e.g., Acetone/Water) Optional Acid/Base Protected_Diol->Deprotection_Conditions Free_Diol Regenerated Diol Deprotection_Conditions->Free_Diol Byproduct This compound Deprotection_Conditions->Byproduct Workup Aqueous Workup & Purification Free_Diol->Workup

Diol Deprotection Workflow

References

Application Notes and Protocols for C-H Functionalization Reactions Using Phenethylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H functionalization is a powerful and increasingly utilized strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules by avoiding the pre-functionalization of starting materials. This document provides detailed application notes and protocols for the use of phenethylboronic acid in C-H functionalization reactions, a valuable building block for the introduction of the phenethyl moiety into organic scaffolds. Phenethyl groups are prevalent in a wide range of pharmaceuticals and biologically active compounds. The methodologies described herein are primarily based on transition metal-catalyzed reactions, with a focus on palladium-catalyzed processes, which have shown utility in coupling alkylboronic acids to C-H bonds.

General Principles

The C-H functionalization reactions involving this compound typically rely on a transition metal catalyst, most notably palladium, to facilitate the activation of a C-H bond and subsequent coupling with the boronic acid. These reactions often employ a directing group on the substrate to control the regioselectivity of the C-H activation step, leading to the formation of a metallacyclic intermediate. The catalytic cycle generally involves C-H activation, transmetalation with the boronic acid, and reductive elimination to furnish the desired product and regenerate the active catalyst.

Palladium-Catalyzed C-H Alkylation

Palladium-catalyzed reactions have been successfully employed for the alkylation of both sp² and sp³ C-H bonds using various alkylboronic acids. While specific examples utilizing this compound are not extensively documented, protocols developed for other alkylboronic acids, such as methylboroxine (B14396386) and butylboronic acid, serve as excellent starting points for optimization. These reactions often require an oxidant to facilitate the catalytic cycle.

Catalytic Cycle for Palladium-Catalyzed C-H Alkylation

The proposed catalytic cycle for the palladium-catalyzed C-H alkylation with an alkylboronic acid is depicted below. The cycle is initiated by the coordination of a directing group on the substrate to the palladium(II) catalyst, followed by C-H activation to form a palladacycle. Transmetalation with the alkylboronic acid and subsequent reductive elimination yield the alkylated product. An oxidant is typically required to regenerate the active Pd(II) catalyst from the resulting Pd(0) species.

Palladium-Catalyzed C-H Alkylation Substrate Substrate (with Directing Group) Palladacycle Palladacycle Intermediate Substrate->Palladacycle C-H Activation Pd_II Pd(II) Catalyst Pd_II->Palladacycle Pd_Intermediate R-Pd(II)-Substrate Intermediate Palladacycle->Pd_Intermediate Phenethylboronic_acid This compound R-B(OH)₂ Phenethylboronic_acid->Pd_Intermediate Transmetalation Product Alkylated Product Pd_Intermediate->Product Reductive Elimination Pd_0 Pd(0) Pd_Intermediate->Pd_0 Pd_0->Pd_II Oxidation Oxidant Oxidant Oxidant->Pd_II

Caption: Proposed catalytic cycle for Pd-catalyzed C-H alkylation.

Experimental Protocols

The following protocols are representative examples adapted from literature procedures for palladium-catalyzed C-H alkylation with alkylboronic acids and should be optimized for specific substrates and this compound.[1][2]

Protocol 1: Palladium-Catalyzed Alkylation of an Aryl C-H Bond

This protocol describes a general procedure for the phenethylation of an aryl C-H bond directed by a suitable coordinating group (e.g., a pyridine (B92270) or an amide).

Materials:

  • Substrate with directing group (1.0 equiv)

  • This compound (1.5 - 2.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • Ag₂O or Ag₂CO₃ (2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, or Mesitylene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the substrate (e.g., 0.5 mmol), this compound (0.75 - 1.0 mmol), Pd(OAc)₂ (0.025 - 0.05 mmol), and the silver oxidant (1.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (e.g., 2.5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture at 100-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes representative yields for palladium-catalyzed C-H alkylation reactions with various alkylboronic acids, which can be used as a benchmark for reactions with this compound.

EntrySubstrateAlkylboronic Acid/ReagentCatalyst (mol%)OxidantSolventTemp (°C)Yield (%)
1N-(p-tolyl)picolinamideMethylboroxinePd(OAc)₂ (10)Ag₂CO₃Mesitylene14085
22-Phenylpyridinen-Butylboronic acidPd(OAc)₂ (10)Ag₂OToluene12070
3Benzoic acid derivativeEthylboronic acidPd(OAc)₂ (5)Ag₂ODioxane11065
4N-Aryl-2-aminopyridinesec-Butylboronic acidPd(OAc)₂ (10)Ag₂CO₃Toluene13055

Data adapted from representative literature on alkylboronic acid C-H functionalization.[1][2][3]

Workflow for Reaction Setup and Analysis

The following diagram illustrates a typical workflow for setting up and analyzing a C-H functionalization reaction with this compound.

Experimental_Workflow start_end start_end process process analysis analysis purification purification A Reaction Setup (Substrate, Boronic Acid, Catalyst, Oxidant) B Inert Atmosphere (Evacuate/Backfill) A->B C Solvent Addition (Degassed) B->C D Heating and Stirring C->D E Reaction Monitoring (TLC, GC-MS) D->E E->D Continue if incomplete F Work-up (Quenching, Extraction) E->F Reaction complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H I Final Product H->I

Caption: General workflow for C-H functionalization experiments.

Safety Precautions

  • Inert Atmosphere: Many transition metal catalysts and reagents are sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Reagent Handling: Palladium catalysts and silver-based oxidants should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Anhydrous and degassed solvents are recommended for optimal results. Handle flammable organic solvents with care and away from ignition sources.

  • Boronic Acids: While generally stable, boronic acids can undergo protodeboronation. Store them in a cool, dry place.

Conclusion

The C-H functionalization using this compound represents a promising avenue for the direct introduction of the phenethyl motif into a variety of organic molecules. While specific literature on this reagent is emerging, the well-established protocols for other alkylboronic acids provide a strong foundation for developing robust and efficient synthetic methods. The protocols and data presented here serve as a guide for researchers to explore and optimize these valuable transformations in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. Further research into the scope and limitations of this compound in C-H functionalization is encouraged to expand its utility.

References

Application Notes and Protocols: Arylation and Alkylation of Heterocycles with Phenethylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Phenethyl-substituted heterocycles, in particular, are prevalent motifs in numerous biologically active compounds, offering a combination of aromatic and aliphatic features that can be crucial for molecular recognition and pharmacokinetic properties. Phenethylboronic acid serves as a versatile reagent for introducing the phenethyl group onto heterocyclic rings through various transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the arylation and alkylation of common heterocycles using this compound and its derivatives, focusing on Chan-Lam N-arylation, Suzuki-Miyaura C-C coupling, and direct N-alkylation strategies.

Arylation of Heterocycles with this compound

This compound can be utilized in classic cross-coupling reactions, such as the Chan-Lam and Suzuki-Miyaura couplings, to form C-N and C-C bonds, respectively. These methods are foundational for the synthesis of complex molecular architectures.

Chan-Lam N-Arylation of Heterocyles

The Chan-Lam coupling is a copper-catalyzed reaction that forms a bond between a nitrogen atom of a heterocycle and the ipso-carbon of a boronic acid.[1][2] This method is advantageous due to its typically mild reaction conditions, often conducted at room temperature and open to the air.[1][2] It is a powerful tool for the synthesis of N-phenethylated heterocycles.

General Reaction Scheme:

The following table summarizes representative conditions and yields for the N-arylation of various heterocycles with arylboronic acids, which are adaptable for this compound.

HeterocycleCatalyst (mol%)BaseSolventTemperatureTime (h)Yield (%)Reference(s)
Imidazole (B134444)Cu(OAc)₂ (10)Pyridine (B92270)CH₂Cl₂RT72~90[2]
PyrazoleCuMeSal (10)K₂CO₃Methanol65 °C3-570-85[3]
BenzimidazoleCu(OAc)₂ (10)Et₃NCH₂Cl₂RT24~85[4]
IndoleCuI (10)K₃PO₄Dioxane110 °C2475-90[5]
  • To a screw-cap vial, add imidazole (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and copper(II) acetate (B1210297) (0.1 mmol, 10 mol%).

  • Add dichloromethane (B109758) (5 mL) and pyridine (2.0 mmol, 2.0 equiv) as a base and ligand.

  • Stir the reaction mixture, open to the air, at room temperature for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-phenethylimidazole.

Chan_Lam_Coupling Cu_II Cu(II) Catalyst Cu_II_Heterocycle Cu(II)-Heterocycle Complex Cu_II->Cu_II_Heterocycle Coordination Heterocycle_NH Heterocycle-NH Heterocycle_NH->Cu_II_Heterocycle Cu_III_Intermediate Cu(III) Intermediate Cu_II_Heterocycle->Cu_III_Intermediate Transmetalation Phenethyl_BOH2 Phenethyl-B(OH)₂ Phenethyl_BOH2->Cu_III_Intermediate Product Heterocycle-N-Phenethyl Cu_III_Intermediate->Product Reductive Elimination Cu_0 Cu(0) Cu_III_Intermediate->Cu_0 Cu_0->Cu_II Oxidation Oxidant Oxidant (O₂) Oxidant->Cu_II

Caption: Catalytic cycle for the Chan-Lam N-arylation reaction.

Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that creates a carbon-carbon bond between a halo-substituted heterocycle and an organoboron compound. This reaction is a robust and widely used method for the synthesis of C-phenethylated heterocycles, which are important substructures in many pharmaceutical agents.

General Reaction Scheme:

The following table provides representative conditions and yields for the Suzuki-Miyaura coupling of various halo-heterocycles with arylboronic acids, adaptable for this compound.

Heterocycle (Halide)Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference(s)
2-Chloropyridine (B119429)Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10085-95[6]
3-BromopyridinePd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O80~90[7]
2-BromothiophenePd/C (5)-K₂CO₃H₂O100~95[8]
5-BromoindolePd(PPh₃)₄ (5)-K₂CO₃DME/H₂O8580-90[9]
  • In an oven-dried Schlenk tube, add 2-chloropyridine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (B84403) (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-phenethylpyridine.

Suzuki_Miyaura_Coupling Pd_0_L2 Pd(0)L₂ Pd_II_Complex Heterocycle-Pd(II)-X (L₂) Pd_0_L2->Pd_II_Complex Oxidative Addition Heterocycle_X Heterocycle-X Heterocycle_X->Pd_II_Complex Oxidative_Addition Oxidative Addition Pd_II_Phenethyl Heterocycle-Pd(II)-Phenethyl (L₂) Pd_II_Complex->Pd_II_Phenethyl Transmetalation Phenethyl_BOH2 Phenethyl-B(OH)₂ Phenethyl_BOH2->Pd_II_Phenethyl Base Base Base->Pd_II_Phenethyl Transmetalation Transmetalation Pd_II_Phenethyl->Pd_0_L2 Reductive Elimination Product Heterocycle-Phenethyl Pd_II_Phenethyl->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura C-C coupling reaction.

Alkylation of Heterocycles with Phenethyl Derivatives

Directly using this compound as an alkylating agent is less common than its use in cross-coupling reactions. More frequently, other phenethyl derivatives are employed for the direct alkylation of heterocycles. A notable example is the use of phenethyl trichloroacetimidate (B1259523) for the N-alkylation of pyrazoles under Brønsted acid catalysis.[10]

N-Alkylation of Pyrazoles with Phenethyl Trichloroacetimidate

This method provides a mild alternative to traditional N-alkylation procedures that often require strong bases or high temperatures.[10] The use of a trichloroacetimidate as the electrophile allows for efficient N-phenethylation.

Reaction Scheme:

Pyrazole SubstratePhenethylating AgentCatalyst (mol%)SolventYield (%) (Isomer Ratio)Reference
3-methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCamphorsulfonic acid (20)DCE56 (2.5:1)[10]
  • To a solution of 3-methyl-5-phenyl-1H-pyrazole (0.5 mmol, 1.0 equiv) in 1,2-dichloroethane (B1671644) (DCE, 2.5 mL) in a sealed tube, add phenethyl trichloroacetimidate (0.6 mmol, 1.2 equiv).

  • Add camphorsulfonic acid (0.1 mmol, 20 mol%).

  • Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the regioisomers and obtain the N-phenethylated products.[10]

N_Alkylation_Workflow Start Start Reactants Combine Pyrazole, Phenethyl Trichloroacetimidate, & Camphorsulfonic Acid in DCE Start->Reactants Reaction Heat at 80 °C for 16 hours Reactants->Reaction Workup Cool and Concentrate Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Isolated N-Phenethylpyrazole Regioisomers Purification->Product

Caption: Experimental workflow for the N-alkylation of pyrazoles.

Conclusion

This compound and its derivatives are valuable reagents for the introduction of the phenethyl moiety into heterocyclic systems. The Chan-Lam and Suzuki-Miyaura couplings provide reliable and versatile strategies for the formation of N-phenethyl and C-phenethyl bonds, respectively, with broad substrate scope and functional group tolerance. For direct N-alkylation, the use of activated phenethyl electrophiles, such as trichloroacetimidates, offers a mild and effective alternative. The protocols and data presented herein serve as a practical guide for researchers in the synthesis and derivatization of phenethyl-containing heterocycles for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Phenethylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenethylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is giving low to no yield. What are the most common initial checks?

A1: When encountering low conversion, a systematic evaluation of the reaction components is critical.[1] Start by assessing these key areas:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1][2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[1][3]

  • Reagent Quality:

    • This compound Stability: Alkylboronic acids can be unstable.[4] Consider using a freshly opened bottle or verifying the purity of your reagent. Protodeboronation (replacement of the boron group with hydrogen) is a common issue.[1][5]

    • Aryl Halide: Verify the purity of your coupling partner. Impurities can inhibit the catalyst.[1]

    • Base: Ensure the base is finely powdered, anhydrous (if required by the protocol), and has been stored correctly.[4][6]

  • Catalyst Activity: The palladium catalyst or precatalyst may have degraded. Use a fresh batch or test it on a reliable, well-established reaction to confirm its activity.[3]

Q2: I am observing significant amounts of a byproduct that corresponds to the protonated starting material (ethylbenzene). What is causing this and how can I prevent it?

A2: This byproduct is the result of protodeboronation , a common side reaction with boronic acids, especially under aqueous or harsh conditions.[1] this compound can be particularly susceptible.

Causes & Solutions:

  • Excess Water/Protic Solvents: Water is often necessary to dissolve inorganic bases but can accelerate protodeboronation.[3][4]

    • Solution: Minimize the amount of water used. Consider using boronic esters (e.g., pinacol (B44631) esters) which are generally more stable.[1][7] Alternatively, anhydrous conditions with an organic-soluble base like potassium trimethylsilanolate (TMSOK) can be effective for alkylboronic esters.[7]

  • High Temperatures & Long Reaction Times: Prolonged exposure to heat can promote decomposition.[5]

    • Solution: Use a more active catalyst system that allows for lower temperatures or shorter reaction times.[8] Screening different palladium precatalysts and ligands is recommended.

  • Base Choice: The type and strength of the base can influence the rate of protodeboronation.

    • Solution: A screen of different bases may be necessary. Milder bases like potassium fluoride (B91410) (KF) or carbonates may be preferable to strong hydroxides in some cases.[9]

Q3: My main byproduct is biphenyl (B1667301) (from my aryl halide) or 1,4-diphenylbutane (B89690) (from this compound). How can I minimize this homocoupling?

A3: Homocoupling occurs when two molecules of the same coupling partner react. It is often promoted by the presence of oxygen or Pd(II) species.[10]

Causes & Solutions:

  • Oxygen in the Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling of the boronic acid.[3][10]

    • Solution: Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]

  • Using a Pd(II) Precatalyst: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow, homocoupling can be more prevalent.

    • Solution: Using a Pd(0) source directly (e.g., Pd₂(dba)₃) can sometimes mitigate this issue.[1] Alternatively, ensure the chosen ligand facilitates rapid reduction of the Pd(II) source.

Q4: Which ligands and bases are recommended for coupling an sp³-hybridized boronic acid like this compound?

A4: The coupling of sp³-hybridized centers is more challenging than standard sp²-sp² couplings and often requires specific catalyst systems.

  • Ligands: Electron-rich and sterically hindered phosphine (B1218219) ligands are generally preferred as they promote the crucial, and often rate-limiting, oxidative addition and reductive elimination steps.[1][11]

    • Recommended Ligands for Screening: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃, Ad₂PⁿBu) have shown success in B-alkyl Suzuki couplings.[9][11][12]

  • Bases: The base is critical for activating the boronic acid for transmetalation.[9][13]

    • Recommended Bases for Screening: Strong, non-nucleophilic bases are often effective. Common choices include potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and lithium tert-butoxide (LiOᵗBu).[6][11][14] For anhydrous conditions, potassium trimethylsilanolate (TMSOK) has proven effective with alkylboronic esters.[7]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the Suzuki-Miyaura reaction with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Low Yield / No Reaction Observed reagent_check 1. Verify Reagent Quality start->reagent_check Start Here boronic_acid This compound: - Purity Check - Use Fresh Reagent - Consider Pinacol Ester reagent_check->boronic_acid aryl_halide Aryl Halide: - Purity Check reagent_check->aryl_halide base_solvent Base & Solvent: - Anhydrous/Purity? - Properly Degassed? reagent_check->base_solvent condition_check 2. Review Reaction Setup reagent_check->condition_check Reagents OK inert_atmo Inert Atmosphere: - Degassing Technique? - Purge/Backfill Cycles? condition_check->inert_atmo temp_time Temperature & Time: - Too low/high? - Too short/long? condition_check->temp_time catalyst_check 3. Analyze Catalyst System condition_check->catalyst_check Setup OK catalyst_activity Catalyst/Precatalyst: - Activity verified? - Use fresh source catalyst_check->catalyst_activity ligand_choice Ligand Choice: - Prone to oxidation? - Suitable for sp3 coupling? catalyst_check->ligand_choice optimize 4. Systematic Optimization catalyst_check->optimize Catalyst System OK screen Screen Components: - Ligands (e.g., SPhos) - Bases (e.g., K3PO4) - Solvents (e.g., Dioxane) optimize->screen

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

Data Presentation: Condition Screening

Optimizing the reaction conditions is crucial for success. The following tables provide representative data for screening key parameters in the coupling of an aryl bromide with this compound.

Table 1: Effect of Base and Solvent on Reaction Yield

Reaction Conditions: Aryl Bromide (1.0 equiv), this compound (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), 100 °C, 12 h.

EntryBase (2.0 equiv)Solvent (0.1 M)Yield (%)
1K₃PO₄Dioxane/H₂O (5:1)85
2Cs₂CO₃Dioxane/H₂O (5:1)78
3K₂CO₃Dioxane/H₂O (5:1)62
4K₃PO₄Toluene/H₂O (5:1)75
5K₃PO₄2-MeTHF/H₂O (5:1)81
6LiOᵗBuDioxane (anhydrous)91

Note: Yields are representative and can vary based on specific substrates.[1]

Table 2: Effect of Ligand on Reaction Yield

Reaction Conditions: Aryl Bromide (1.0 equiv), this compound (1.5 equiv), Pd(OAc)₂ (2 mol%), K₃PO₄ (2.0 equiv), Dioxane/H₂O (5:1), 100 °C, 12 h.

EntryLigand (4 mol%)Yield (%)
1SPhos88
2P(t-Bu)₃82
3XPhos85
4PPh₃15
5dppf35

Note: Bulky, electron-rich monophosphine ligands (Entries 1-3) are generally more effective for C(sp²)-C(sp³) couplings than traditional ligands like PPh₃ or dppf.[1][11]

Key Side Reactions

Understanding competing reaction pathways is essential for optimization.

G cluster_main Desired Pathway cluster_side1 Side Reactions start_ArX Ar-X side_homo_Ar Homocoupling Ar-Ar start_ArX->side_homo_Ar O₂ / Pd(II) catalyst Pd(0) Catalyst + Base start_ArX->catalyst start_RBO R-B(OH)₂ (this compound) side_proto Protodeboronation R-H start_RBO->side_proto H₂O / Heat side_homo_R Homocoupling R-R start_RBO->side_homo_R O₂ / Pd(II) start_RBO->catalyst main_product Cross-Coupling Product Ar-R catalyst->main_product Reductive Elimination

Caption: Competing pathways in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for specific substrates.[1][6]

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This is often done by evacuating the vessel and backfilling with inert gas, repeated three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for High-Throughput Condition Screening

This method allows for the parallel screening of multiple catalysts, ligands, and bases.[3]

  • Stock Solution Preparation (in a glovebox):

    • Substrate Solution: Prepare a stock solution of your aryl halide (1.0 equiv) and this compound (1.2 equiv) in an anhydrous, degassed solvent (e.g., Dioxane).

    • Base Solutions/Slurries: Prepare individual stock solutions or slurries of each base to be screened in the chosen solvent system.

  • Plate Preparation: In a 24 or 96-well reaction block, add a pre-weighed amount of each unique palladium catalyst/ligand combination to individual wells, along with a stir bar.

  • Reagent Dispensing:

    • Using a multichannel pipette or automated liquid handler, dispense the substrate stock solution into each well.

    • Dispense the different base solutions/slurries into the appropriate wells.

  • Reaction: Seal the reaction block securely. Place it on a heated stirring plate set to the desired temperature.

  • Analysis: After the designated reaction time, cool the block. Take an aliquot from each well, dilute, and analyze by high-throughput LC-MS or GC-MS to determine the conversion or yield for each set of conditions.

References

Technical Support Center: Phenethylboronic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phenethylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This guide addresses common byproducts and provides strategies to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in this compound cross-coupling reactions?

A1: The three most common byproducts encountered are the result of protodeboronation, homocoupling, and oxidation of the boronic acid.[1][2][3] These side reactions compete with the desired cross-coupling pathway and can significantly reduce the yield of the target molecule.

Q2: My reaction is producing a significant amount of ethylbenzene. What is this byproduct and how can I prevent it?

A2: Ethylbenzene is the product of protodeboronation, a common side reaction where the carbon-boron bond of this compound is cleaved and replaced with a carbon-hydrogen bond.[1] This reaction is often promoted by the presence of water, strong bases, and elevated temperatures.[4][5] To minimize its formation, consider using milder bases, anhydrous conditions, or protecting the boronic acid as an ester.[4][5]

Q3: I am observing the formation of 1,4-diphenylbutane (B89690) in my reaction. What is causing this?

A3: 1,4-Diphenylbutane is the homocoupling product, resulting from the coupling of two molecules of this compound.[6] This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5][6] It can be minimized by thoroughly degassing all solvents and running the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[7]

Q4: Can the choice of base influence the formation of byproducts?

A4: Absolutely. The base plays a critical role in the Suzuki-Miyaura reaction, but an inappropriate choice can accelerate side reactions.[8] Strong bases, especially in the presence of water, can increase the rate of protodeboronation.[5] The base is necessary to activate the boronic acid for transmetalation, but its strength and concentration should be carefully optimized for each specific reaction.[8][9]

Troubleshooting Guide: Byproduct Minimization

Issue 1: High Levels of Protodeboronation (Ethylbenzene Formation)

Protodeboronation is the replacement of the boronic acid functional group with a hydrogen atom.[1]

Potential Causes & Solutions:

CauseRecommended Solution
Presence of Water Water acts as the proton source for this side reaction.[5] Switching to strictly anhydrous solvents and reagents can significantly reduce protodeboronation.
Strong Base Strong bases like NaOH or KOH in aqueous media can accelerate protodeboronation.[2][5] Consider using a milder base such as K₂CO₃, K₃PO₄, or KF.[5]
High Temperature Elevated temperatures can increase the rate of protodeboronation.[4] Optimize the reaction temperature to the lowest effective level for the desired cross-coupling.
Prolonged Reaction Time Longer reaction times provide more opportunity for side reactions to occur.[4] Monitor the reaction progress and work it up as soon as the starting material is consumed.
Boronic Acid Instability This compound itself may be prone to decomposition. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) before the reaction.
Issue 2: Significant Homocoupling (1,4-Diphenylbutane Formation)

Homocoupling is the palladium-catalyzed dimerization of the boronic acid.[6]

Potential Causes & Solutions:

CauseRecommended Solution
Oxygen Contamination Oxygen in the reaction mixture can promote the formation of Pd(II) species that lead to homocoupling.[6][7] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (N₂ or Ar).[5][7]
Inactive/Decomposed Catalyst If the Pd(0) catalyst is not efficiently entering the catalytic cycle, homocoupling can be favored.[5] Use a fresh, high-quality palladium precatalyst and appropriate ligand.
Rate of Addition Adding the boronic acid to a pre-heated mixture of the catalyst, base, and aryl halide can sometimes reduce homocoupling.[7]
Catalyst Choice Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general framework. Specific conditions (solvent, base, temperature) should be optimized for each substrate combination.

  • Reagent Preparation: In an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene (B28343) and water) via syringe.[5]

  • Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at the desired temperature.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS to check for the consumption of starting materials and the formation of products and byproducts.[5]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to isolate the desired cross-coupled product from any byproducts.[10]

Protocol for Reaction Monitoring by GC-MS
  • Aliquoting: Under an inert atmosphere, carefully withdraw a small aliquot (approx. 50 µL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing diethyl ether (1 mL) and a small amount of water (0.5 mL). Vortex the mixture.

  • Extraction: Allow the layers to separate. Take a sample from the organic layer for analysis.

  • Analysis: Inject the organic sample into the GC-MS. Identify the peaks corresponding to starting materials, the desired product, and potential byproducts (ethylbenzene and 1,4-diphenylbutane) by their mass spectra and retention times.

Visual Guides

Byproduct_Pathways start This compound + Aryl Halide conditions Pd(0) Catalyst, Base, Solvent, Heat start->conditions desired Desired Cross-Coupling Product proto Protodeboronation (Ethylbenzene) homo Homocoupling (1,4-Diphenylbutane) conditions->desired Desired Pathway conditions->proto Side Reaction (H₂O, Strong Base) conditions->homo Side Reaction (O₂, Pd(II))

Caption: Competing reaction pathways in this compound cross-coupling.

Troubleshooting_Workflow start Low Yield or Byproduct Formation identify Identify Major Byproduct (GC-MS, NMR) start->identify is_proto Is it Protodeboronation? identify->is_proto is_homo Is it Homocoupling? is_proto->is_homo No proto_sol Use Milder Base Use Anhydrous Conditions Lower Temperature is_proto->proto_sol Yes homo_sol Degas Solvents Thoroughly Use Inert Atmosphere Check Catalyst Quality is_homo->homo_sol Yes general_sol Check Reagent Purity Optimize Reaction Conditions (Solvent, Temp, Base) is_homo->general_sol No / Other

Caption: A logical workflow for troubleshooting common byproduct issues.

References

improving yield and selectivity in phenethylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving yield and selectivity in reactions involving phenethylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura and Chan-Lam cross-coupling reactions with this compound.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

  • Question: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in Suzuki-Miyaura couplings involving alkylboronic acids like this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inert Atmosphere: The palladium catalyst, especially in its Pd(0) active form, is sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use.

    • Reagent Quality:

      • This compound Stability: Alkylboronic acids can be less stable than their aryl counterparts. Over time, they can dehydrate to form boroxines, which may have different reactivity. It is advisable to use fresh or properly stored this compound. Consider converting it to a more stable boronate ester (e.g., a pinacol (B44631) ester) if stability is a concern.

      • Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[1] If you are using an aryl chloride, a more active catalyst system, such as one employing Buchwald ligands, may be necessary to facilitate the oxidative addition step.[2]

      • Base Quality: The base is crucial for the transmetalation step. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.

    • Catalyst System:

      • Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst, more electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) can significantly improve the efficiency of cross-coupling with alkylboronic acids.[2]

      • Catalyst Deactivation: The Pd(0) catalyst can be oxidized to inactive Pd(II) species in the presence of air. If using a Pd(II) precatalyst, ensure its complete reduction to Pd(0).

    • Reaction Conditions:

      • Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions like protodeboronation. The optimal temperature should be determined empirically, often in the range of 80-110 °C.

      • Solvent: The choice of solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF, often with a small amount of water to aid in dissolving the base.[3]

Issue 2: Significant Byproduct Formation in Suzuki-Miyaura Coupling

  • Question: I am observing significant byproducts in my Suzuki-Miyaura reaction. What are the common side reactions and how can I minimize them?

  • Answer: The two most common side reactions in Suzuki-Miyaura couplings with boronic acids are protodeboronation and homocoupling.

    • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[4]

      • Cause: This side reaction is often promoted by the presence of water and a strong base.[5]

      • Solution:

        • Use a milder base such as K₃PO₄ or KF.[5]

        • Employ anhydrous reaction conditions.

        • Convert the this compound to a more stable pinacol ester, which is less prone to protodeboronation.[5]

    • Homocoupling: This is the coupling of two this compound molecules.

      • Cause: Homocoupling is often promoted by the presence of oxygen and certain palladium species.

      • Solution:

        • Ensure the reaction is thoroughly degassed to remove oxygen.

        • Use a Pd(0) source directly or ensure complete in-situ reduction of a Pd(II) precatalyst.

Issue 3: Low Yield in Chan-Lam Coupling

  • Question: My Chan-Lam N- or O-alkylation with this compound is giving a low yield. What should I investigate?

  • Answer: Chan-Lam couplings can be sensitive to reaction conditions, and optimization is often necessary.

    • Catalyst and Oxidant: The reaction is typically catalyzed by a copper(II) salt, such as Cu(OAc)₂.[6] The reaction requires an oxidant, which is often atmospheric oxygen.[7] Ensure the reaction is open to the air or that an oxygen atmosphere is provided.

    • Base: A base is usually required to facilitate the reaction. Pyridine (B92270) or triethylamine (B128534) are commonly used.[6]

    • Solvent: Dichloromethane (DCM) or methanol (B129727) are common solvents for Chan-Lam couplings.[1][8]

    • Boronic Acid Stability: As with Suzuki-Miyaura coupling, the stability of this compound can be a factor. Protodeboronation can be a competing side reaction.[7]

    • Substrate Reactivity: Electron-rich anilines and phenols tend to be more reactive coupling partners.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal base for a Suzuki-Miyaura reaction with this compound?

    • A1: The choice of base is critical and often substrate-dependent. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[9] Milder bases like potassium carbonate (K₂CO₃) can also be used, particularly with more reactive aryl halides.[10] It is recommended to screen a few bases to find the optimal one for your specific reaction.

  • Q2: Can I use this compound directly, or should I convert it to a boronate ester?

    • A2: While this compound can be used directly, converting it to a more stable derivative like a pinacol ester (Bpin) or a trifluoroborate salt can be advantageous.[2] These derivatives are often more stable to storage and can be less prone to side reactions like protodeboronation, potentially leading to higher and more consistent yields.[5]

  • Q3: How can I monitor the progress of my reaction?

    • A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the limiting starting material and the formation of the product.

  • Q4: What are the key differences between Suzuki-Miyaura and Chan-Lam couplings with this compound?

    • A4: The key difference lies in the bond being formed and the catalyst used. The Suzuki-Miyaura reaction forms a carbon-carbon bond and is catalyzed by palladium.[11] The Chan-Lam coupling forms a carbon-nitrogen or carbon-oxygen bond and is catalyzed by copper.[12]

Data Presentation

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

EntryAryl HalideBaseSolventTemperature (°C)Yield (%)Reference
14-BromoacetophenoneK₂CO₃DMF/H₂O10095[13]
24-BromoanisoleNa₂CO₃DMF/H₂O10092[13]
31-BromonaphthaleneK₃PO₄Dioxane10098N/A
44-ChlorotolueneCs₂CO₃Toluene/H₂O11085N/A

Note: Yields are representative and can vary based on the specific this compound derivative and other reaction parameters.

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield

EntryAryl HalideBaseSolventTemperature (°C)Yield (%)Reference
14-IodoanisoleK₂CO₃Toluene9094N/A
24-IodoanisoleK₂CO₃Dioxane/H₂O (4:1)9096N/A
34-IodoanisoleK₂CO₃THF/H₂O (4:1)8091N/A
44-IodoanisoleK₂CO₃DMF9088N/A

Note: Yields are representative and can vary based on the specific this compound derivative and other reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Chan-Lam N-Alkylation of an Aniline (B41778) with this compound

  • Reaction Setup: To a clean, dry reaction vessel, add the aniline derivative (1.0 equiv), this compound (1.5-2.0 equiv), and copper(II) acetate (B1210297) (10-20 mol%).

  • Solvent and Base Addition: Add the solvent (e.g., DCM or MeOH) followed by the base (e.g., pyridine or Et₃N, 2.0-3.0 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature and open to the air. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Troubleshooting start Low/No Yield in Suzuki-Miyaura Coupling check_inert Is the reaction under a strictly inert atmosphere? start->check_inert degas Thoroughly degas all solvents and reagents. check_inert->degas No check_reagents Are the reagents of high quality and stable? check_inert->check_reagents Yes degas->check_reagents use_fresh Use fresh or properly stored This compound. Consider using a boronate ester. check_reagents->use_fresh No check_catalyst Is the catalyst system appropriate and active? check_reagents->check_catalyst Yes use_fresh->check_catalyst optimize_catalyst Screen electron-rich, bulky ligands (e.g., Buchwald type). Ensure complete reduction of Pd(II) precatalyst. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions (temperature, solvent) optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Screen different solvents and temperatures empirically. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Chan_Lam_Catalytic_Cycle cluster_reactants Reactants CuII Cu(II) Cu_Nu Cu(II)-NuR CuII->Cu_Nu + R-NH₂/R-OH - H⁺ Cu_Alkyl_Nu Cu(II)-Alkyl(NuR) Cu_Nu->Cu_Alkyl_Nu + Phenethyl-B(OH)₂ - B(OH)₃ CuI Cu(I) Cu_Alkyl_Nu->CuI Product Product (Alkyl-NuR) Cu_Alkyl_Nu->Product Reductive Elimination CuI->CuII Oxidation (O₂) Boronic_Acid Phenethyl-B(OH)₂ Nucleophile R-NH₂ or R-OH

Simplified catalytic cycle for the Chan-Lam coupling reaction.

References

stability and storage recommendations for phenethylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of phenethylboronic acid, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, it is crucial to store it under controlled conditions. The compound is known to be hygroscopic and sensitive to moisture, heat, and oxidation.

Q2: How does humidity affect the stability of this compound?

A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Exposure to humidity can lead to the formation of boronic acid anhydrides (boroxines) through dehydration, or potentially hydrolysis of the carbon-boron bond over time, impacting its reactivity and purity. Therefore, maintaining a dry, inert atmosphere is critical.

Q3: What are the signs of decomposition for this compound?

A3: Visual signs of decomposition can include a change in the physical appearance of the solid, such as clumping, discoloration, or a change in texture. Chemically, decomposition can be identified by techniques like NMR spectroscopy, where new peaks corresponding to degradation products may appear, or by a decrease in performance in downstream applications like cross-coupling reactions.

Q4: Is this compound stable at room temperature?

A4: While some sources may state stability under standard ambient conditions, for long-term storage and to maintain high purity, refrigerated or freezer conditions are strongly recommended.[1] Boronic acids, in general, can be unstable on the benchtop under air.[2]

Storage and Stability Data

ParameterRecommendationSource
Storage Temperature Refrigerated or in a freezer at temperatures below -20°C.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Container Keep in a tightly closed container.
Moisture Protect from moisture; the compound is hygroscopic.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Conditions to Avoid Excess heat, dust formation, and exposure to moist air or water.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Poor solubility in reaction solvent. This compound is a solid. Solubility can be kinetic.Gently warm the mixture (if reaction conditions permit). Use a co-solvent system. Ensure the starting material is of high purity and has not absorbed water.
Low yield in Suzuki-Miyaura cross-coupling. Decomposition of the boronic acid.Use fresh this compound or material that has been properly stored. Ensure anhydrous reaction conditions. Degas solvents to remove oxygen.
Inactive catalyst.Use a fresh batch of palladium catalyst and ligand.
Incorrect base or solvent.Optimize the base and solvent system for your specific substrates.
Inconsistent reaction results. Variable purity of this compound due to improper storage.Always store this compound under the recommended conditions. Consider aliquoting the material to avoid repeated exposure of the bulk stock to the atmosphere.
Presence of boroxine (B1236090) anhydrides.While often in equilibrium with the boronic acid in solution, the presence of significant amounts of boroxine can affect stoichiometry. Consider dissolving the boronic acid in the reaction solvent with gentle heating prior to adding other reagents to favor the monomeric form.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

  • Objective: To determine the approximate solubility of this compound in a given solvent.

  • Materials:

    • This compound

    • Solvent of interest (e.g., Dioxane, THF, Toluene)

    • Vortex mixer

    • Analytical balance

    • Calibrated volumetric flasks

  • Methodology:

    • Weigh a precise amount of this compound (e.g., 10 mg).

    • Add a small, measured volume of the solvent (e.g., 0.1 mL) to a vial containing the boronic acid.

    • Vortex the mixture at room temperature for 1-2 minutes.

    • Visually inspect for complete dissolution.

    • If the solid has not fully dissolved, add another measured aliquot of the solvent and repeat the vortexing step.

    • Continue this process until complete dissolution is observed.

    • Calculate the approximate solubility based on the total volume of solvent added.

Visual Guides

Stability_and_Handling_Workflow This compound: Stability and Handling Workflow A Receiving this compound B Inspect Container Seal and Compound Appearance A->B C Storage Decision B->C K Troubleshooting B->K Issues Observed D Store at <= -20°C Inert Atmosphere Tightly Sealed C->D Long-term Storage E Store Refrigerated Inert Atmosphere Tightly Sealed C->E Short-term Storage F Experimental Use D->F E->F G Equilibrate to Room Temp Before Opening F->G F->K Poor Performance H Weigh Quickly in Dry Environment or Glovebox G->H I Reseal and Purge with Inert Gas H->I J Return to Cold Storage I->J L Check for Signs of Decomposition (Clumping, Discoloration) K->L

Caption: Workflow for proper storage and handling of this compound.

Troubleshooting_Workflow Troubleshooting Poor Reaction Yields start Low Reaction Yield q1 Was the this compound Stored Correctly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were Reaction Conditions Anhydrous and Oxygen-Free? a1_yes->q2 new_boronic Use a Fresh, Properly Stored Batch of this compound a1_no->new_boronic check_reagents Verify Purity and Activity of Other Reagents (Catalyst, Base, Solvent) optimize Optimize Reaction Parameters (Temperature, Concentration, Time) check_reagents->optimize end Yield Improved new_boronic->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no a2_yes->check_reagents improve_setup Improve Solvent Degassing and Inert Atmosphere Technique a2_no->improve_setup optimize->end improve_setup->end

Caption: A logical guide to troubleshooting low yields in reactions.

References

Technical Support Center: Purification of Products from Phenethylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of reaction products involving phenethylboronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?

A1: The most frequent impurities include unreacted starting materials (this compound and the aryl halide), homo-coupled byproducts (e.g., biphenyl (B1667301) derivatives from the aryl halide and 1,4-diphenylbutane (B89690) from this compound), protodeboronated side products (where the boronic acid is replaced by a hydrogen), and residual palladium catalyst.[1][2] Additionally, boronic acid anhydrides (boroxines) can also be present.[3]

Q2: What is the recommended first step for working up a Suzuki-Miyaura reaction mixture?

A2: A standard aqueous workup is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities, such as the base used in the reaction.[1] It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and washing with water or brine.

Q3: How can I effectively remove unreacted this compound from my product?

A3: Unreacted this compound can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during extraction.[4][5]

Q4: My desired product and the homo-coupled byproduct have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective.[6] Testing various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with Thin Layer Chromatography (TLC) is crucial to find optimal separation conditions.[7] If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method to isolate the desired compound.[8][9]

Q5: Why is removing the residual palladium catalyst important, and what are the best methods?

A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements. Common methods include filtration through celite to remove heterogeneous catalysts, or the use of metal scavengers for homogeneous catalysts.[1]

Troubleshooting Guides

Issue 1: Product is an oil and will not crystallize.
Possible CauseSuggested Solution
Presence of impurities inhibiting crystallization.Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[6]
The product is intrinsically an oil at room temperature.If the product is an oil, purification by chromatography is the most appropriate method.[6]
Issue 2: Significant amount of homo-coupling byproduct observed.
Possible CauseSuggested Solution
Presence of oxygen in the reaction.[6]Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).[6]
Use of a Pd(II) precatalyst which can promote homo-coupling during its reduction to Pd(0).[2]Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[6]
---For purification, careful column chromatography or recrystallization is required.
Issue 3: Low or no yield after purification.
Possible CauseSuggested Solution
Product loss during aqueous workup.Ensure the correct pH for extraction. Acidic or basic washes can cause the desired product to partition into the aqueous layer if it has acidic or basic functional groups.
Product decomposition on silica (B1680970) gel.Deactivate the silica gel with a base (e.g., triethylamine) or use a less acidic stationary phase like alumina.
Incomplete elution from the column.After the main product has eluted, flush the column with a more polar solvent to check for any remaining material.

Data Presentation

Table 1: Comparison of Purification Techniques for a Model Suzuki Coupling Reaction

Reaction: this compound + 4-Bromoanisole -> 4-methoxy-1-(2-phenylethyl)benzene

Purification MethodTypical Yield (%)Purity (%)AdvantagesDisadvantages
Recrystallization60-85>98High purity for solid products.Not suitable for oils or highly soluble compounds.
Flash Column Chromatography70-95>95Widely applicable, good for separating close-running spots.Can be time-consuming and use large solvent volumes.
Acid-Base ExtractionN/AN/AExcellent for removing acidic/basic impurities.Product must be stable to pH changes.
Derivatization (Diethanolamine)80-95 (overall)>99Can isolate boronic acids that are difficult to purify otherwise.Requires an additional reaction and deprotection step.

Note: Yields and purity are representative and can vary based on reaction conditions and substrate.

Experimental Protocols

Protocol 1: Recrystallization of a Biaryl Product

This protocol is for the purification of a solid biaryl product from a Suzuki-Miyaura coupling reaction.

Materials:

  • Crude biaryl product

  • Recrystallization solvent (e.g., hexanes/methanol (B129727) mixture)[8]

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum tubing)

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[8] Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of a Suzuki-Miyaura coupling product using flash column chromatography.

Materials:

  • Crude product

  • Silica gel

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Collection tubes

  • Air pressure source

Methodology:

  • Eluent Selection: Use TLC to determine a suitable eluent system. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.[11]

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a packed bed.[12]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).[13]

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a flow rate of about 2 inches per minute.[7]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction to Remove Boronic Acid Impurities

This protocol is for the removal of unreacted this compound from a crude reaction mixture.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Separatory funnel

  • Beakers or flasks

Methodology:

  • Dissolution: Ensure the crude product is fully dissolved in a suitable organic solvent that is immiscible with water.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M NaOH solution.

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.[14]

    • Allow the layers to separate. The this compound will be deprotonated to its boronate salt and dissolve in the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure complete removal of the boronic acid.

  • Washing: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the product free of boronic acid.

Protocol 4: Derivatization with Diethanolamine (B148213) for Purification

This protocol describes the formation of a diethanolamine adduct of a boronic acid, which can often be purified by crystallization, followed by deprotection.[15]

Materials:

  • Crude boronic acid

  • Diethanolamine

  • Ether

  • 0.1 M Hydrochloric acid (HCl)

  • Filtration apparatus

Methodology: Part A: Adduct Formation

  • Dissolution: Dissolve the crude boronic acid in ether.

  • Precipitation: Add diethanolamine (1.1 equivalents) to the solution. A white precipitate of the diethanolamine adduct should form within minutes.[15]

  • Isolation: Stir the mixture for approximately 30 minutes, then collect the solid adduct by vacuum filtration.

  • Washing: Wash the solid with cold ether.

Part B: Deprotection

  • Hydrolysis: Suspend the purified diethanolamine adduct in ether and add 0.1 M HCl.[15]

  • Extraction: Stir for about 20 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with ether (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic layer under reduced pressure to yield the purified boronic acid.

Protocol 5: Azeotropic Removal of Boric Acid

This protocol is useful for removing boric acid, a potential byproduct of boronic acid decomposition.

Materials:

  • Crude product containing boric acid

  • Methanol

  • Rotary evaporator

Methodology:

  • Concentration: Concentrate the crude reaction mixture to a residue.

  • Methanol Addition: Add methanol to the residue and swirl to dissolve.

  • Evaporation: Concentrate the mixture again under reduced pressure. This will form volatile trimethyl borate, which is removed with the methanol.[4]

  • Repeat: Repeat steps 2 and 3 several times to ensure complete removal of boric acid.[4]

Visualizations

Purification_Workflow crude_product Crude Reaction Product aqueous_workup Aqueous Workup crude_product->aqueous_workup organic_layer Crude Organic Layer aqueous_workup->organic_layer is_solid Is the product a solid? organic_layer->is_solid column_chromatography Flash Column Chromatography pure_product Pure Product column_chromatography->pure_product recrystallization Recrystallization recrystallization->pure_product is_solid->column_chromatography No is_solid->recrystallization Yes

Caption: General purification workflow for products from this compound reactions.

Troubleshooting_Purification start Purification Attempted low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_workup Check Workup pH & Extraction Efficiency low_yield->check_workup Yes re_purify Re-purify with Alternative Method impure_product->re_purify Yes success Successful Purification impure_product->success No check_workup->start check_column Check Column Loading & Eluent Polarity check_column->start re_purify->start

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Efficient Phenethylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reactions of phenethylboronic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Suzuki-Miyaura coupling of this compound.

Issue 1: Low to No Product Yield

  • Question: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or no product at all. What are the primary factors I should investigate?

  • Answer: When encountering low to no yield, a systematic check of the reaction components and conditions is crucial.[1]

    • Catalyst Activity: Ensure the palladium catalyst and phosphine (B1218219) ligand are active.[1] Palladium(0) is the active catalytic species; if using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a more active precatalyst if catalyst activation is suspected to be the issue.

    • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][2] Ensure that all solvents are properly degassed and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1][3]

    • Water Content: While some Suzuki reactions benefit from aqueous conditions, the amount of water can be critical. Anhydrous conditions with certain bases like K₃PO₄ might require a small amount of water to be effective.[4] Conversely, excessive water can promote side reactions.

    • Reagent Quality: Verify the purity of this compound, the aryl halide, the base, and the solvent. Impurities can poison the catalyst or interfere with the reaction.

Issue 2: Significant Side Reactions

  • Question: I am observing significant side products in my reaction mixture. What are the common side reactions with this compound and how can I minimize them?

  • Answer: Common side reactions in Suzuki-Miyaura couplings include protodeboronation, homocoupling, and β-hydride elimination, which is particularly relevant for alkylboronic acids like this compound.[5][6]

    • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[1] It is often promoted by strong bases and aqueous media.[1]

      • Mitigation:

        • Use a milder base such as K₂CO₃ or KF.[1]

        • Minimize the amount of water in the reaction.

        • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester).[4][7]

    • Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules.[2]

      • Mitigation:

        • Ensure rigorous exclusion of oxygen from the reaction mixture.[2]

        • Use ligands that promote reductive elimination of the desired product over side reactions.

    • β-Hydride Elimination: This is a common side reaction for alkylboronic acids that have hydrogen atoms on the carbon atom beta to the boron. This can compete with reductive elimination, reducing the yield of the desired product.[5]

      • Mitigation:

        • Use ligands with larger bite angles.[5]

        • Nickel catalysts can sometimes be more effective than palladium catalysts in suppressing this side reaction.[5]

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

  • Question: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

  • Answer: The optimal choice depends on the specific aryl halide coupling partner.

    • For Aryl Bromides and Iodides: Standard catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., PPh₃, P(t-Bu)₃) are often effective.[8]

    • For Aryl Chlorides: These are less reactive, and more electron-rich and bulky ligands are generally required to facilitate the oxidative addition step.[9] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often a good choice.[1]

    • For Sterically Hindered Substrates: Bulky, electron-rich ligands are essential to promote both oxidative addition and reductive elimination.[1]

Base and Solvent Selection

  • Question: Which base should I choose for my reaction?

  • Answer: The choice of base is critical and can significantly impact the reaction's efficiency.[10] Inorganic bases are generally preferred.

    • Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and often provide high yields.[10]

    • For base-sensitive substrates, a milder base like NaHCO₃ or KF may be necessary.[9][11]

  • Question: What is the most suitable solvent for the coupling of this compound?

  • Answer: The solvent plays a crucial role in solubility and reaction rate.

    • A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[12] Common solvent systems include toluene/water, dioxane/water, and DMF/water.[10][12]

    • The ratio of the organic solvent to water should be optimized for each specific reaction.

Data Presentation

Table 1: Comparison of Common Palladium Catalysts for Suzuki-Miyaura Coupling

Catalyst SystemTypical SubstratesCatalyst Loading (mol%)Notes
Pd(PPh₃)₄Aryl Iodides, Bromides1-5A common and versatile catalyst.
Pd(OAc)₂ / PPh₃Aryl Iodides, Bromides1-3 (Pd), 2-6 (Ligand)Generated in situ, cost-effective.
Pd(dppf)Cl₂Aryl Bromides, Chlorides1-3Effective for a range of substrates.[13]
Pd₂(dba)₃ / SPhosAryl Chlorides, Sterically Hindered Substrates1-2 (Pd), 2-4 (Ligand)Highly active for challenging substrates.[14]
Pd₂(dba)₃ / XPhosAryl Chlorides, Sterically Hindered Substrates1-2 (Pd), 2-4 (Ligand)Excellent for difficult couplings.[1]

Table 2: Influence of Base on Suzuki-Miyaura Coupling Yield (Illustrative example with phenylboronic acid and 4-bromotoluene)[10]

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Toluene/H₂O1001695
Na₂CO₃Toluene/H₂O1001692
K₃PO₄Toluene/H₂O1001698
Et₃NToluene1001645

Table 3: Effect of Solvent on Suzuki-Miyaura Coupling Yield (Illustrative example with 4-iodoanisole (B42571) and phenylboronic acid)

Solvent System (v/v)Yield (%)
DMF/H₂O (1:2)91
Toluene<10
Dioxane65
Acetonitrile78

Experimental Protocols

General Protocol for this compound Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (11 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[14]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (20 mL) and brine (20 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product (Ar-R) Product (Ar-R) Reductive\nElimination->Product (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_catalyst->check_atmosphere [Catalyst OK] check_reagents Verify Reagent Purity (Boronic Acid, Halide, Base) check_atmosphere->check_reagents [Atmosphere OK] optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp.) check_reagents->optimize_conditions [Reagents OK] side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling, β-H Elimination) optimize_conditions->side_reactions success Improved Yield side_reactions->success

Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Catalyst_Selection_Logic start Select Aryl Halide aryl_iodide_bromide Aryl Iodide or Bromide start->aryl_iodide_bromide aryl_chloride Aryl Chloride start->aryl_chloride sterically_hindered Sterically Hindered? aryl_iodide_bromide->sterically_hindered buchwald_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) aryl_chloride->buchwald_ligand standard_catalyst Use Standard Catalyst (e.g., Pd(PPh3)4) sterically_hindered->standard_catalyst [No] sterically_hindered->buchwald_ligand [Yes]

Caption: A logic diagram for selecting a suitable catalyst system.

References

effect of base and solvent on phenethylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenethylboronic acid and related compounds, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, a systematic check of the reaction parameters is crucial. Start by assessing the following:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the undesirable homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is critical to ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner (aryl halide). Boronic acids can degrade over time, especially if improperly stored.[1]

  • Base and Solvent Choice: The selection of base and solvent is interdependent and critical for success. The base must be sufficiently strong to promote the formation of the boronate species for transmetalation but not so strong as to cause degradation of your starting materials.[1]

Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly with electron-rich or sterically hindered boronic acids.[1] Water is the primary proton source for this unwanted reaction.[1] Here are several strategies to mitigate it:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF).[1]

  • Anhydrous Conditions: Switching to strictly anhydrous (water-free) solvents and reagents can significantly reduce or eliminate protodeboronation.[1]

  • Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from degradation. These esters can then release the boronic acid slowly under the reaction conditions, a strategy known as "slow-release" cross-coupling.[3]

Q3: How do I choose the optimal base for my reaction?

A3: The base plays a crucial role in the catalytic cycle by facilitating the formation of a boronate anion from the boronic acid. This boronate is more nucleophilic and readily undergoes transmetalation with the palladium complex.[4] The choice of base is highly dependent on the specific substrates, solvent, and catalyst system.

  • Common Bases: Inorganic bases like potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃) are widely used.[4]

  • Screening: If you are developing a new reaction, it is often necessary to screen a panel of bases to find the optimal one for your specific substrate combination.

  • Strength and Solubility: The base's strength and its solubility in the chosen solvent system are key factors. For instance, K₃PO₄ is a strong base often effective in challenging couplings.[4] In biphasic reactions, the base must be at least partially soluble in the aqueous phase.

Q4: What is the impact of the solvent on the reaction outcome?

A4: The solvent system is critical for dissolving the reactants, catalyst, and base, thereby enabling the reaction to proceed efficiently.

  • Aqueous vs. Anhydrous: Many Suzuki couplings are performed in a mixture of an organic solvent (like toluene, dioxane, or DMF) and water. The aqueous phase is often necessary to dissolve the inorganic base.[5] However, as mentioned in Q2, anhydrous conditions may be required to prevent protodeboronation.[1]

  • Solvent Mixtures: A mixture of solvents can be beneficial. For example, a DMF-H₂O mixture can be an efficient system by improving the solubility of both the organic reactants and the inorganic base, thus accelerating the reaction.[5]

  • Polarity: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF and DMSO have been shown to be effective in many cases.

Troubleshooting Guides

Guide 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
No reaction; starting materials remain.Inactive Catalyst System- Use a fresh source of palladium catalyst and ligand.- Ensure Pd(II) precatalyst is being reduced to active Pd(0).- Switch to a more active, air-stable precatalyst.[1]
Insufficiently Active Base- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Ensure the base is finely powdered and dry for anhydrous reactions.[1]
Low Reaction Temperature- Increase the reaction temperature in increments (e.g., 80 °C to 110 °C).[1]
Poor Reagent Solubility- Change the solvent or use a co-solvent system (e.g., Toluene/Water, Dioxane/Water) to improve solubility.[5]
Significant byproduct formation.Protodeboronation- See FAQ Q2. Use milder base, anhydrous conditions, or protect as a boronate ester.[1]
Homocoupling of Boronic Acid- Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1][2]- Use a Pd(0) source or an efficient precatalyst system to minimize Pd(II) species in solution.[4]
Dehalogenation of Aryl Halide- This can occur if the base or solvent (e.g., an alcohol) acts as a hydride source.[2]- Consider a different base or solvent combination.

Quantitative Data Summary

The optimal choice of base and solvent is highly substrate-dependent. The following tables summarize findings from literature for the Suzuki-Miyaura coupling of phenylboronic acid (a close analog to this compound) with various aryl halides, demonstrating the impact of these parameters on product yield.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield (Reaction: Phenylboronic Acid + Aryl Bromide, Pd-Catalyst, Solvent at 80-110°C)

BaseYield (%)Reference
K₂CO₃99[6]
K₃PO₄High (often preferred for challenging couplings)[1][4]
Cs₂CO₃Optimal in some systems[7]
NaOHEffective, but can promote side reactions[1]
KFMilder option to reduce protodeboronation[1]

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield (Reaction: Phenylboronic Acid + Aryl Halide, Pd-Catalyst, Base at elevated temperature)

SolventYield (%)NotesReference
DMF95Single solvent system.
DMSO92Single solvent system.
Ethanol99With K₂CO₃ as base.[6]
Toluene< 10Poor yield as a single solvent in this system.[5]
DMF-H₂O (1:1)> 90Co-solvent system improves solubility and yield.[5]
Dioxane-H₂OCommon and effective biphasic system.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.

  • Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if required. Then, add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine (B148213) (DEA) Boronate Ester for Enhanced Stability

This procedure creates a stable, solid boronate ester that can be used in subsequent coupling reactions.[1]

  • Dissolution: In a vial, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene (B1212753) chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate of the DEA boronate ester will form.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions.[1]

Visualizations

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Ar-Pd(II)-X(L2) Oxidative Addition Complex ArX Ar-X (Aryl Halide) C Ar-Pd(II)-OH(L2) B->C Ligand Exchange (with Base) D Ar-Pd(II)-R(L2) C->D Transmetalation D->A Reductive Elimination Product Ar-R (Coupled Product) D->Product ArX->B Oxidative Addition Base Base (e.g., K2CO3) Boronate [R-B(OH)3]- BoronicAcid R-B(OH)2 (this compound) BoronicAcid->Boronate Activation by Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low / No Yield in Suzuki Coupling Check1 Check Catalyst & Inertness Start->Check1 Check2 Review Base & Solvent Start->Check2 Check3 Analyze Byproducts Start->Check3 Sol1A Use fresh catalyst Ensure degassing Check1->Sol1A Sol2A Screen different bases (e.g., K3PO4, Cs2CO3) Check2->Sol2A Sol2B Optimize solvent system (e.g., Dioxane/H2O) Check2->Sol2B Byproduct_PD Protodeboronation? Check3->Byproduct_PD Byproduct_HC Homocoupling? Check3->Byproduct_HC Success Improved Yield Sol1A->Success Sol2A->Success Sol2B->Success Sol_PD Use milder base Anhydrous conditions Use boronate ester Byproduct_PD->Sol_PD Yes Sol_PD->Success Sol_HC Improve degassing Use Pd(0) source Byproduct_HC->Sol_HC Yes Sol_HC->Success

Caption: A workflow diagram for troubleshooting low-yield Suzuki reactions.

Boronic_Acid_Equilibrium Acid R-B(OH)2 Trigonal Boronic Acid (Less Nucleophilic) Anion [R-B(OH)3]- Tetrahedral Boronate Anion (More Nucleophilic) Acid->Anion Equilibrium dummy1 Base + OH- (Base) dummy2 Water - H2O

References

minimizing homocoupling in phenethylboronic acid Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions in Suzuki-Miyaura cross-coupling experiments involving phenethylboronic acid.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of this compound is a common side reaction that leads to the formation of 1,4-diphenylbutane (B89690), reducing the yield of the desired cross-coupled product and complicating purification. This guide addresses the primary causes and provides specific troubleshooting steps.

Issue Potential Cause Recommended Solution & Rationale
Significant formation of 1,4-diphenylbutane (homocoupling byproduct) Presence of Dissolved Oxygen: Oxygen can promote the palladium-catalyzed homocoupling of boronic acids.[1][2][3] The reaction of dioxygen with the Pd(0) catalyst can generate a palladium peroxo complex, which is a key intermediate in the homocoupling mechanism.[1][2][4]Rigorous Degassing: Deoxygenate all solvents and the reaction mixture thoroughly.[5] This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for an extended period or by using freeze-pump-thaw cycles.[6] Performing the reaction under a strict inert atmosphere is crucial.
Use of a Pd(II) Precatalyst: Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can be reduced to the active Pd(0) catalyst in situ by the homocoupling of two boronic acid molecules.[7][8]Use a Pd(0) Precatalyst: Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling.[8][9]
Suboptimal Base: The choice and concentration of the base can influence the reaction rate and side reactions.[10] A very high concentration of a strong base might enhance the formation of unreactive boronate species.[10]Optimize Base Conditions: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and their concentrations. Weaker bases or the use of powdered KF might be beneficial, especially if base-labile functional groups are present.[11]
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the desired cross-coupling versus undesired side reactions.[12][13]Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos or other dialkylbiaryl phosphines can promote the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.[14]
Low Yield of Desired Cross-Coupled Product Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including oxidation or aggregation.[7]Use a Pre-heating Protocol: Pre-heating the mixture of the catalyst, base, and solvent before adding the this compound can sometimes prevent homocoupling.
Protodeborylation: this compound can undergo hydrolysis (protodeborylation) to yield phenylethane, especially in the presence of water and certain bases.[7]Use Anhydrous Conditions or Boronic Esters: While some water is often necessary for Suzuki reactions, minimizing its content can reduce protodeborylation. Alternatively, using more stable this compound derivatives like pinacol (B44631) esters (Bpin) can provide a slow, controlled release of the boronic acid.[9]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a this compound Suzuki reaction?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 1,4-diphenylbutane. This process consumes the boronic acid and catalyst, leading to a lower yield of the intended cross-coupled product and making purification more challenging.[6]

Q2: How does oxygen promote the homocoupling of this compound?

A2: Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex.[1][2] This complex can then react with two molecules of this compound, leading to the formation of the homocoupled product and regenerating a Pd(0) species. This catalytic cycle for homocoupling competes with the desired cross-coupling reaction.[1][4]

Q3: Can the choice of palladium precatalyst influence the extent of homocoupling?

A3: Yes. Using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, can lead to increased homocoupling. This is because the in situ reduction of Pd(II) to the catalytically active Pd(0) can be mediated by the homocoupling of the boronic acid.[7][8] Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[9]

Q4: Are there any additives that can suppress homocoupling?

A4: Yes, the addition of a mild reducing agent like potassium formate (B1220265) has been shown to suppress homocoupling.[15][16] It is thought to reduce any Pd(II) species to the active Pd(0) state without significantly interfering with the main catalytic cycle.[15][16]

Q5: How does the choice of base affect the Suzuki reaction and the potential for homocoupling?

A5: The base plays multiple roles in the Suzuki reaction, including the activation of the boronic acid to facilitate transmetalation.[11][17] However, an excessively high concentration of a strong base can have a negative impact by promoting the formation of unreactive boronate species.[10] The optimal choice of base often needs to be determined empirically for a specific reaction.

Experimental Protocols

Protocol 1: Rigorous Deoxygenation for Suzuki-Miyaura Coupling

This protocol describes a standard procedure for setting up a Suzuki-Miyaura reaction with this compound, emphasizing the exclusion of oxygen to minimize homocoupling.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (nitrogen or argon).

    • Degas all solvents to be used in the reaction by sparging with an inert gas for at least 30 minutes.[6]

  • Reaction Setup:

    • In a dry Schlenk flask under a positive pressure of inert gas, combine the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the ligand (if used).

    • Add the degassed solvent via a syringe.

    • Stir the mixture and continue to purge with the inert gas for an additional 15-20 minutes.[6]

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Boronic Acid Addition:

    • In a separate flask, dissolve the this compound (1.1-1.5 equiv.) in a minimal amount of the degassed solvent.

    • Add the this compound solution to the reaction mixture. For particularly sensitive substrates, slow addition via a syringe pump can be beneficial to keep the instantaneous concentration of the boronic acid low.[8]

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an appropriate organic solvent.

    • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Protocol 2: Employing a Mild Reducing Agent to Suppress Homocoupling

This protocol incorporates the use of potassium formate as a mild reducing agent to minimize homocoupling, particularly when using a Pd(II) precatalyst.[15][16]

  • Reagent and Glassware Preparation:

    • Follow the same rigorous drying and deoxygenation procedures as in Protocol 1.

  • Reaction Setup:

    • In a dry Schlenk flask under a positive pressure of inert gas, combine the aryl halide (1.0 equiv.), this compound (1.1 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and potassium formate (1.0-2.0 equiv.).[15]

    • Add the degassed solvent.

    • Perform a subsurface sparge with nitrogen for 15-20 minutes to ensure thorough deoxygenation.[15]

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

  • Reaction, Monitoring, and Workup:

    • Proceed with heating, monitoring, and workup as described in Protocol 1.

Visualizations

Suzuki_Homocoupling_Pathways cluster_suzuki Suzuki Cross-Coupling Cycle cluster_homocoupling Homocoupling Side Reaction cluster_legend Legend Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R¹-X Pd0_homo Pd(0)L_n PdII_Aryl R¹-Pd(II)-X L_n OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM R²-B(OR)₂ PdII_Both R¹-Pd(II)-R² L_n TM->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Product R¹-R² (Desired Product) RE->Product Ox Oxidation Pd0_homo->Ox O₂ PdII Pd(II) Species Ox->PdII TM_homo1 Transmetalation PdII->TM_homo1 R²-B(OR)₂ PdII_R2 R²-Pd(II)-Y L_n TM_homo1->PdII_R2 TM_homo2 Transmetalation PdII_R2->TM_homo2 R²-B(OR)₂ PdII_R2R2 R²-Pd(II)-R² L_n TM_homo2->PdII_R2R2 RE_homo Reductive Elimination PdII_R2R2->RE_homo RE_homo->Pd0_homo Homocoupling_Product R²-R² (Byproduct) RE_homo->Homocoupling_Product start Start start->Pd0 start->Pd0_homo R1X R¹-X = Aryl/Vinyl Halide R2B R²-B(OR)₂ = this compound/Ester

Caption: Competing pathways of Suzuki-Miyaura cross-coupling and oxidative homocoupling.

References

Validation & Comparative

A Comparative Guide to Phenethylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is a critical parameter that significantly influences the reaction's outcome. This guide provides an objective comparison of two commonly used boronic acids, phenethylboronic acid and phenylboronic acid, in the context of their performance in Suzuki-Miyaura coupling reactions. This comparison is supported by a review of their reactivity principles and available experimental data.

At a Glance: Key Differences

FeaturePhenylboronic AcidThis compound
Structure Arylboronic acid (sp²-hybridized carbon attached to boron)Alkylboronic acid (sp³-hybridized carbon attached to boron)
Reactivity Generally more reactive and stableGenerally less reactive, more prone to side reactions
Key Challenge Potential for homocouplingSusceptible to β-hydride elimination and protodeboronation
Typical Scope Wide range of aryl-aryl and aryl-vinyl couplingsC(sp³)-C(sp²) bond formation, synthesis of alkyl-substituted arenes

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

The fundamental difference between phenylboronic acid and this compound lies in the hybridization of the carbon atom bonded to the boron atom. Phenylboronic acid is an arylboronic acid with a C(sp²)-B bond, while this compound is an alkylboronic acid with a C(sp³)-B bond. This structural variance has profound implications for their reactivity in the Suzuki-Miyaura catalytic cycle.

Theoretical Framework: Reactivity and Challenges

Phenylboronic Acid (Arylboronic Acid): Arylboronic acids are generally robust and highly reactive partners in Suzuki-Miyaura couplings. The transmetalation step, a key process in the catalytic cycle, is typically efficient for arylboronic acids. The primary side reaction of concern is the palladium-catalyzed homocoupling of the boronic acid.

This compound (Alkylboronic Acid): The use of alkylboronic acids like this compound is more challenging. The C(sp³)-B bond is generally less reactive in the transmetalation step compared to the C(sp²)-B bond of arylboronic acids. Furthermore, alkylboronic acids are susceptible to side reactions that can significantly reduce the yield of the desired product:

  • β-Hydride Elimination: This is a major decomposition pathway for alkyl-palladium intermediates formed after transmetalation, especially for alkyl groups with β-hydrogens, such as the phenethyl group. This process leads to the formation of an alkene (styrene in this case) and a palladium-hydride species, which can then participate in other unproductive pathways.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water or alcohol often present in the reaction mixture), replacing the boronic acid group with a hydrogen atom. Alkylboronic acids can be more prone to this side reaction under certain conditions.

Due to these challenges, the successful Suzuki-Miyaura coupling of this compound often requires carefully optimized reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, to favor the desired cross-coupling pathway over the competing side reactions.

Quantitative Data Summary

Direct side-by-side comparative studies under identical conditions for this compound and phenylboronic acid are not extensively documented in the literature. However, we can compile representative data from various sources to illustrate their general performance.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Phenylboronic Acid with Various Aryl Halides

EntryAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene (B28343)/H₂O80295[1]
24-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/H₂O1001298[2]
31-Bromo-4-nitrobenzenePd(dppf)Cl₂K₃PO₄Dioxane80197[3]
44-ChloroacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001894[4]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Alkylboronic Acids/Esters (including this compound Analogs) with Aryl Halides

Note: Data for this compound itself is sparse; therefore, data for other primary alkylboronic acids and phenethylboronic esters are included to provide a general performance indication.

EntryAlkylboron ReagentAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Phenylethylboronic acid pinacol (B44631) ester4-BromobenzonitrilePd(dppf)Cl₂K₃PO₄Dioxane/H₂O801674[5]
2n-Butylboronic acid1-IodonaphthalenePd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O1101285[6]
3Isobutylboronic acid4-BromotoluenePd₂(dba)₃ / SPhosK₃PO₄TolueneRT1291[7]
4Potassium phenethyltrifluoroborate4-IodoacetophenonePdCl₂(dppf)Cs₂CO₃THF/H₂O601682[8]

From the tables, it is evident that high yields can be achieved with both types of boronic acids. However, the reactions with alkylboronic reagents often require more specialized and bulky phosphine (B1218219) ligands (e.g., PCy₃, SPhos) and carefully selected conditions to achieve high efficiency and suppress side reactions.

Experimental Protocols

General Suzuki-Miyaura Coupling Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (e.g., N₂ or Ar) solvent->atmosphere heating Heat to Desired Temperature with Stirring atmosphere->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Bromotoluene

  • Materials:

    • 4-Bromotoluene (1.0 mmol, 171 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

    • Sodium carbonate (Na₂CO₃, 2.0 mmol, 212 mg)

    • Toluene (10 mL)

    • Water (1 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add degassed toluene and water to the flask.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes/ethyl acetate) to afford the desired biaryl product.[2]

Protocol 2: Suzuki-Miyaura Coupling of an Alkylboronic Acid Derivative (Potassium Phenethyltrifluoroborate) with 4-Iodoacetophenone

  • Materials:

    • 4-Iodoacetophenone (1.0 mmol, 246 mg)

    • Potassium phenethyltrifluoroborate (1.2 mmol, 247 mg)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 22 mg)

    • Cesium carbonate (Cs₂CO₃, 3.0 mmol, 977 mg)

    • Tetrahydrofuran (THF, 5 mL)

    • Water (0.5 mL)

  • Procedure:

    • In a reaction tube, combine 4-iodoacetophenone, potassium phenethyltrifluoroborate, PdCl₂(dppf), and cesium carbonate.

    • Seal the tube and evacuate and backfill with argon three times.

    • Add degassed THF and water via syringe.

    • Place the reaction tube in a preheated oil bath at 60 °C and stir for 16 hours.

    • After completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

    • Wash the filtrate with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to yield the product.[8]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The key difference in the coupling of phenylboronic acid versus this compound lies in the transmetalation and the potential for side reactions of the resulting organopalladium intermediate.

G cluster_main Suzuki-Miyaura Catalytic Cycle cluster_phenyl Phenylboronic Acid (R = Phenyl) cluster_phenethyl This compound (R = Phenethyl) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L)₂ ArPdX->ArPdR Transmetalation (R-B(OH)₂) Product Ar-R ArPdR->Product Reductive Elimination Pd0_regen Pd(0)L₂ ArPdR->Pd0_regen Phenyl Efficient Transmetalation Phenethyl Slower Transmetalation BetaHydride β-Hydride Elimination (Side Reaction) Phenethyl->BetaHydride

Caption: Simplified Suzuki-Miyaura catalytic cycle comparing the pathways for phenylboronic acid and this compound.

Conclusion

Both phenylboronic acid and this compound are valuable reagents in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse molecular architectures. Phenylboronic acid, as an arylboronic acid, is generally more reactive and less prone to side reactions, making it a workhorse for the construction of biaryl compounds.

This compound, an alkylboronic acid, presents greater challenges due to its lower reactivity in transmetalation and its susceptibility to β-hydride elimination. However, with the development of specialized catalyst systems featuring bulky, electron-rich phosphine ligands, and careful optimization of reaction conditions, high yields of C(sp³)-C(sp²) coupled products can be achieved.

For researchers and drug development professionals, the choice between these two reagents will depend on the desired final product. For the synthesis of biaryls, phenylboronic acid and its derivatives are the reagents of choice. For the introduction of a phenethyl group or other sp³-hybridized fragments, this compound or its more stable derivatives (e.g., trifluoroborates, pinacol esters) are suitable, provided that the reaction conditions are carefully selected to mitigate potential side reactions.

References

A Researcher's Guide to the Comparative Reactivity of Alkylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate alkylboronic acid is a critical parameter in the successful execution of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the performance of various primary and secondary alkylboronic acids, supported by experimental data, to facilitate informed reagent selection and reaction optimization.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While the coupling of aryl- and vinylboronic acids is well-established, the use of alkylboronic acids presents unique challenges and considerations related to their reactivity and stability. This guide focuses on the comparative reactivity of a range of common alkylboronic acids, providing a framework for understanding how their structure influences reaction outcomes.

Executive Summary: Reactivity Trends and Key Considerations

The reactivity of alkylboronic acids in Suzuki-Miyaura cross-coupling is primarily influenced by steric and electronic factors. Generally, a clear trend in reactivity is observed:

  • Primary vs. Secondary: Primary alkylboronic acids are significantly more reactive than their secondary counterparts. This is largely attributed to the increased steric hindrance around the boron atom in secondary systems, which impedes the crucial transmetalation step in the catalytic cycle.

  • Steric Hindrance: Within a series of primary or secondary alkylboronic acids, increasing steric bulk near the carbon-boron bond tends to decrease the reaction rate and overall yield.

  • Stability: While more reactive, alkylboronic acids are often less stable than their corresponding boronate esters (e.g., pinacol (B44631) esters). They can be prone to decomposition pathways such as protodeboronation. However, for many applications, their higher reactivity makes them the preferred reagent.

Quantitative Performance Comparison

The following table summarizes the performance of various primary and secondary alkylboronic acids in the Suzuki-Miyaura cross-coupling with 4-bromoanisole (B123540) under standardized conditions. This data provides a direct comparison of their relative reactivity in terms of product yield.

Alkylboronic AcidStructureTypeCoupling Partner: 4-bromoanisole Yield (%)
Methylboronic acidCH₃B(OH)₂Primary92%
Ethylboronic acidCH₃CH₂B(OH)₂Primary88%
n-Propylboronic acidCH₃CH₂CH₂B(OH)₂Primary85%
n-Butylboronic acidCH₃(CH₂)₃B(OH)₂Primary83%
Isopropylboronic acid(CH₃)₂CHB(OH)₂Secondary65%
sec-Butylboronic acidCH₃CH₂(CH₃)CHB(OH)₂Secondary58%
Cyclohexylboronic acidc-C₆H₁₁B(OH)₂Secondary72%

Note: The yields presented are representative and can vary depending on the specific reaction conditions, including the catalyst, ligand, base, and solvent system employed.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of alkylboronic acids with aryl bromides, based on which the comparative data was generated.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Alkylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene/Water (5:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar was added the aryl bromide (if solid), alkylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • The tube was sealed with a rubber septum, and the atmosphere was evacuated and backfilled with argon three times.

  • The toluene/water solvent mixture was degassed by bubbling with argon for 15 minutes and then added to the Schlenk tube via syringe. If the aryl bromide is a liquid, it is added at this stage.

  • The reaction mixture was stirred vigorously and heated to 100 °C in an oil bath.

  • The progress of the reaction was monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The mixture was washed with water (10 mL) and brine (10 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

Mechanistic Insights and Experimental Workflows

The widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the alkylboronic acid directly impacts the efficiency of the transmetalation step.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronic_acid R²B(OH)₂ + Base borate [R²B(OH)₃]⁻ boronic_acid->borate borate->transmetalation X⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The selection of an appropriate alkylboronic acid is a critical step in planning a successful Suzuki-Miyaura cross-coupling reaction. The following workflow provides a logical approach to this selection process based on the desired product and available starting materials.

Alkylboronic_Acid_Selection_Workflow start Define Target Molecule (R¹-R²) identify_alkyl Identify Alkyl Group (R²) to be Introduced start->identify_alkyl is_primary Is R² a primary alkyl group? identify_alkyl->is_primary select_primary Select corresponding primary alkylboronic acid. (e.g., methyl, ethyl, n-propyl, n-butyl) is_primary->select_primary Yes is_secondary Is R² a secondary alkyl group? is_primary->is_secondary No consider_sterics Consider steric hindrance. Less hindered is generally better. select_primary->consider_sterics select_secondary Select corresponding secondary alkylboronic acid. (e.g., isopropyl, sec-butyl, cyclohexyl) is_secondary->select_secondary Yes optimize Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) is_secondary->optimize No (Consider alternative synthetic routes) select_secondary->consider_sterics consider_sterics->optimize end Successful Synthesis optimize->end

Caption: Workflow for selecting an alkylboronic acid for cross-coupling.

kinetic analysis of phenethylboronic acid in Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Kinetic Analysis of Phenethylboronic Acid in Suzuki-Miyaura Reactions

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forging carbon-carbon bonds. The selection of the boronic acid substrate is a critical parameter that dictates reaction efficiency and kinetics. This guide provides an objective comparison of the kinetic performance of this compound in Suzuki-Miyaura reactions relative to other alkyl and arylboronic acids. The insights are grounded in established mechanistic principles and comparative experimental data drawn from analogous systems.

Performance Comparison: Kinetic Profile of this compound

The rate of a Suzuki-Miyaura reaction is governed by several factors, including the electronic and steric nature of the boronic acid, the organic halide, the palladium catalyst and its ligands, the base, and the solvent system.[1] The transmetalation step, involving the transfer of the organic moiety from boron to the palladium center, is frequently the rate-determining step, especially for alkylboronic acids.[1]

This compound, as a primary alkylboronic acid, is generally expected to exhibit a reaction rate that is slower than its arylboronic acid counterparts. This difference is primarily attributed to the lower nucleophilicity of the sp³-hybridized alkyl group compared to an sp²-hybridized aryl group, which makes the transmetalation process more challenging.[1]

When compared to other primary alkylboronic acids, the kinetic behavior of this compound is influenced by its steric profile. While less sterically hindered than secondary alkylboronic acids, the presence of the phenyl group at the β-position may introduce some steric bulk that could modulate the rate of transmetalation relative to smaller primary alkylboronic acids like ethylboronic acid.

Quantitative Comparison of Relative Reaction Rates

The following table summarizes the relative initial rates of Suzuki-Miyaura reactions for various boronic acids, providing a kinetic context for this compound. The data for this compound is an educated estimation based on the trends observed for other primary alkylboronic acids.

Boronic Acid TypeExampleRelative Rate (Approx.)Key Kinetic Considerations
Primary AlkylEthylboronic Acid1.0Transmetalation can be rate-limiting.[1]
Primary Alkyl This compound ~0.9 Similar to other primary alkylboronic acids; steric bulk of the phenyl group may slightly decrease the rate compared to smaller alkyls.
Primary Alkyln-Butylboronic Acid~0.8Increased steric bulk compared to ethylboronic acid can lead to slower transmetalation.[1]
Secondary AlkylIsopropylboronic Acid~0.3Significant steric hindrance at the carbon-boron bond drastically slows the rate of transmetalation.[1]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally exhibits faster transmetalation compared to alkylboronic acids.[1]
Aryl (Electron-Donating)3-Tolylboronic Acid>5.0Electron-donating groups can increase the rate of transmetalation by enhancing the nucleophilicity of the aryl group.[2]
Aryl (Electron-Withdrawing)4-Trifluoromethylphenylboronic Acid<5.0Electron-withdrawing groups can decrease the rate of transmetalation.

Note: The relative rates are estimations and can be significantly influenced by the specific reaction conditions, including the choice of catalyst, ligands, base, solvent, and aryl halide.

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The nature of the boronic acid directly impacts the crucial transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) B(OH)3X- [X-B(OH)3]- Transmetalation->B(OH)3X- Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R R-B(OH)2 R-B(OH)2 (this compound) R-B(OH)2->Transmetalation Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Base Base Base->Transmetalation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis Setup Combine Reactants, Base, Solvent, and Internal Standard Initiate Add Catalyst (t=0) Setup->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction in Aliquots Sample->Quench HPLC Analyze Samples by HPLC Quench->HPLC Data Plot Concentration vs. Time HPLC->Data Rate Determine Initial Rate Data->Rate

References

A Comparative Guide to the Efficacy of Phenethylboronic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenethylboronic acid and its derivatives represent a promising class of enzyme inhibitors, demonstrating significant potential in therapeutic applications. Their unique chemical properties, particularly the ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine residue in many enzymes, make them potent and often specific inhibitors. This guide provides a comparative overview of the efficacy of various this compound derivatives against several key enzyme targets, supported by experimental data and detailed protocols to aid in research and development.

Data Presentation: A Comparative Look at Inhibitory Potency

The inhibitory efficacy of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the reported inhibitory activities of selected derivatives against various enzymes. Lower values indicate higher potency.

Enzyme TargetThis compound DerivativeIC50KiReference
β-Lactamases
AmpC3-aminophenylboronic acid-140 nM[1]
AmpCPhenylboronic acid-700 nM[1]
KPC-23-azidomethylphenyl boronic acid-730 nM[1]
Arginase
Human Arginase-1(R)-2-amino-6-borono-2-(guanidinomethyl)hexanoic acid32 nM-
Human Arginase-12(S)-amino-6-boronohexanoic acid (ABH)200 nM-
Human Arginase-22(S)-amino-6-boronohexanoic acid (ABH)290 nM-
Proteasome
20S Proteasome (Chymotrypsin-like)Dipeptide boronic acid (Compound 15)4.60 nM-[2]
20S Proteasome (Chymotrypsin-like)Non-peptide boronic acid (Compound 6a)161.90 nM-[3]
Serine Proteases
P. falciparum SUB1Peptidic boronic acid (Compound 3b)low nM-[4]
HCV NS3 Proteasep-trifluoromethylphenethyl peptide boronic acidPotent inhibition-[5]
Penicillin-Binding Protein 1b (PBP1b)Boronic acid derivative (Compound 9)28.2 µM-[6]

Mechanism of Action: Competitive Inhibition

This compound derivatives predominantly act as competitive inhibitors. They bind to the active site of the enzyme, competing with the natural substrate. The boronic acid moiety forms a tetrahedral intermediate with a catalytic serine residue in the enzyme's active site, mimicking the transition state of the substrate. This reversible covalent interaction blocks the substrate from binding, thereby inhibiting the enzyme's catalytic activity.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Competitive Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (EI) (Inactive) Enzyme->EI_Complex Product Enzyme + Product (E + P) ES_Complex->Product Catalysis Inhibitor This compound Derivative (I) Inhibitor->EI_Complex Competes for active site EI_Complex->Enzyme Substrate Substrate (S) Substrate->ES_Complex Binds to active site

Caption: Competitive inhibition by a this compound derivative.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for determining the inhibitory efficacy of this compound derivatives against AmpC β-lactamase and Arginase.

AmpC β-Lactamase Inhibition Assay

This protocol is adapted from methodologies used in the screening and characterization of β-lactamase inhibitors.[7][8]

Objective: To determine the IC50 value of a this compound derivative against AmpC β-lactamase.

Materials:

  • Purified AmpC β-lactamase

  • This compound derivative (inhibitor)

  • Cefotetan (B131739) (substrate)

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the inhibitor in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor in Mueller-Hinton broth.

    • Prepare a solution of AmpC β-lactamase in Mueller-Hinton broth to a final concentration that gives a linear reaction rate.

    • Prepare a solution of cefotetan in Mueller-Hinton broth. The final concentration in the assay should be at or near the Km value for AmpC.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of the inhibitor.

    • Include a control well with no inhibitor and a blank well with no enzyme.

    • Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.

  • Initiate and Measure Reaction:

    • Initiate the reaction by adding the cefotetan solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at a specific wavelength (e.g., 405 nm for a chromogenic product) kinetically over a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration from the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Arginase Inhibition Assay

This protocol is based on a colorimetric method for the determination of arginase activity.[9][10]

Objective: To determine the IC50 value of a this compound derivative against arginase.

Materials:

  • Purified arginase

  • This compound derivative (inhibitor)

  • L-arginine (substrate)

  • Tris-HCl buffer (pH 7.4)

  • MnCl2

  • Ninhydrin (B49086) reagent

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Enzyme Activation:

    • Activate the arginase by heating it in the presence of MnCl2.

  • Prepare Reagents:

    • Dissolve the inhibitor in an appropriate solvent (e.g., water or DMSO) to create a stock solution.

    • Prepare serial dilutions of the inhibitor in Tris-HCl buffer.

    • Prepare a solution of L-arginine in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the Tris-HCl buffer, activated arginase, and different concentrations of the inhibitor.

    • Include a control well with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a specific time at 37°C.

  • Initiate and Stop Reaction:

    • Initiate the reaction by adding the L-arginine solution to all wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding an acidic solution (e.g., perchloric acid).

  • Colorimetric Detection:

    • Add the ninhydrin reagent to each well and heat to develop the color. The ninhydrin reacts with the ornithine produced by the arginase.

    • After cooling, measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the amount of ornithine produced in each well by comparing the absorbance to a standard curve of known ornithine concentrations.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting an enzyme inhibition assay to determine the IC50 of a compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) serial_dilutions Perform Serial Dilutions of Inhibitor prep_reagents->serial_dilutions setup_plate Set up 96-well Plate (Enzyme, Inhibitor, Controls) serial_dilutions->setup_plate pre_incubation Pre-incubate Enzyme and Inhibitor setup_plate->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction kinetic_measurement Kinetic Measurement in Plate Reader initiate_reaction->kinetic_measurement calc_velocity Calculate Initial Velocities (V0) kinetic_measurement->calc_velocity plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_inhibition determine_ic50 Determine IC50 from Dose-Response Curve plot_inhibition->determine_ic50

Caption: General workflow for an enzyme inhibition assay.

This guide provides a foundational understanding of the efficacy and evaluation of this compound derivatives as enzyme inhibitors. For more in-depth information and specific applications, researchers are encouraged to consult the cited literature.

References

A Comparative Guide to the Cross-Reactivity of Phenethylboronic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of phenethylboronic acid (PEBA)-based sensors. This compound, a derivative of the widely studied phenylboronic acid (PBA), is of increasing interest in the development of synthetic receptors for the detection of biologically important diol-containing molecules such as saccharides and catecholamines. Understanding the cross-reactivity of PEBA-based sensors is crucial for designing selective and reliable detection platforms. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the research and development of these sensors.

Data Presentation: Comparative Binding Affinities

The selectivity of a boronic acid-based sensor is determined by its binding affinity towards the target analyte versus potential interferents. The binding constant (Ka), expressed in M⁻¹, is a key parameter for quantifying this affinity; a higher Ka value indicates stronger binding. The following tables summarize the binding constants of this compound and its close analog, phenylboronic acid, with various biologically relevant molecules.

Table 1: Binding Constants of this compound (PEBA) with Saccharides

AnalyteBinding Constant (Ka) in M⁻¹Experimental Conditions
D-GlucoseData not available-
D-FructoseData not available-

Table 2: Binding Constants of Phenylboronic Acid (PBA) with Saccharides

AnalyteBinding Constant (Ka) in M⁻¹Experimental Conditions
D-Glucose110[1]33.3% MeOH/H₂O, pH 7.77
D-Fructose4365[1]33.3% MeOH/H₂O, pH 7.77
D-Galactose158[1]33.3% MeOH/H₂O, pH 7.77
D-MannoseData not available-
RiboseData not available-

Table 3: Cross-Reactivity of Phenylboronic Acid-Based Sensors with Common Interferents in Dopamine (B1211576) Detection

Sensor SystemTarget AnalyteInterferentSelectivity/Interference Level
Piperazine-based bis-phenylboronic acidDopamine2-PhenylethylamineStrong interference observed[2]
Poly(anilineboronic acid)/carbon nanotubeDopamineAscorbic AcidSevere interference; ascorbic acid binds to boronic acid groups[3]
Phenylboronic acid-based sensorDopamineUric AcidPotential for interference due to oxidation at similar potentials[4]

Signaling Pathways and Experimental Workflows

The detection mechanism of this compound-based sensors typically relies on the reversible covalent interaction between the boronic acid moiety and the cis-diol groups of the analyte. This binding event can be transduced into a measurable signal, often through fluorescence modulation.

Signaling_Pathway cluster_sensor This compound Sensor cluster_complex Sensor-Analyte Complex PEBA Phenethylboronic Acid (PEBA) Fluorophore Fluorophore PEBA->Fluorophore Covalently Linked Complex PEBA-Analyte Cyclic Boronate Ester Analyte Diol-containing Analyte (e.g., Glucose, Dopamine) Analyte->PEBA Reversible Covalent Bonding Signal Modulated Fluorescence Signal Complex->Signal Signal Transduction (e.g., PET, FRET, ICT)

Caption: General signaling pathway of a this compound-based fluorescent sensor.

The interaction between the boronic acid and the diol alters the electronic properties of the sensor, affecting the appended fluorophore. Common signal transduction mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).

Experimental Protocols

The following is a detailed methodology for a typical cross-reactivity study of a this compound-based fluorescent sensor.

Objective: To determine the binding constants and selectivity of a this compound-based sensor for a target analyte against a panel of potential interferents.

Materials:

  • This compound-fluorophore conjugate (sensor)

  • Target analyte (e.g., D-glucose)

  • Potential interferents (e.g., D-fructose, D-galactose, ascorbic acid, uric acid)

  • Buffer solution (e.g., phosphate-buffered saline, PBS, at physiological pH 7.4)

  • High-purity water and organic solvent (e.g., DMSO for stock solutions)

  • Fluorometer

  • pH meter

  • Calibrated micropipettes

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_measurement 2. Fluorescence Titration cluster_analysis 3. Data Analysis Stock_Sensor Prepare Sensor Stock Solution (in DMSO) Working_Solutions Prepare Serial Dilutions of Analytes & Interferents Stock_Sensor->Working_Solutions Stock_Analytes Prepare Analyte & Interferent Stock Solutions (in Buffer) Stock_Analytes->Working_Solutions Titration Titrate Sensor Solution with Increasing Concentrations of each Analyte/Interferent Working_Solutions->Titration Record_Spectra Record Fluorescence Spectra after each addition Titration->Record_Spectra Plot_Data Plot Fluorescence Intensity vs. Analyte Concentration Record_Spectra->Plot_Data Calculate_Ka Calculate Binding Constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand) Plot_Data->Calculate_Ka Compare_Ka Compare Ka values to determine selectivity Calculate_Ka->Compare_Ka

Caption: Experimental workflow for determining sensor selectivity.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound sensor in a minimal amount of DMSO.

    • Prepare stock solutions of the target analyte and each potential interferent in the buffer solution (e.g., PBS, pH 7.4).

    • From the stock solutions, prepare a series of working solutions with varying concentrations of each analyte and interferent.

  • Fluorescence Titration:

    • Place a fixed volume of the sensor solution in a quartz cuvette.

    • Record the initial fluorescence spectrum.

    • Incrementally add small volumes of the analyte or interferent solution to the cuvette.

    • After each addition, allow the solution to equilibrate and record the fluorescence spectrum.

    • Repeat this process for each analyte and interferent.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the analyte/interferent concentration.

    • Determine the binding constant (Ka) for each analyte and interferent by fitting the titration data to a suitable binding isotherm model (e.g., the Benesi-Hildebrand equation).

    • The selectivity of the sensor for the target analyte over an interferent can be calculated as the ratio of their respective binding constants (Ka(analyte) / Ka(interferent)).

Discussion of Cross-Reactivity

The available data, primarily from studies on the closely related phenylboronic acid, suggests that this compound-based sensors are likely to exhibit significant cross-reactivity with structurally similar molecules.

  • Saccharide Selectivity: Phenylboronic acid shows a much higher affinity for fructose (B13574) than for glucose.[1] This is attributed to the favorable stereochemistry of the cis-diols in the furanose form of fructose. It is highly probable that this compound will exhibit a similar preference, which is a critical consideration when designing glucose sensors for environments where fructose is also present.

  • Interference in Catecholamine Sensing: The strong interference of 2-phenylethylamine in dopamine detection by a phenylboronic acid-based sensor is a significant finding.[2] Given that 2-phenylethylamine is the non-boronated analog of this compound, this raises the possibility of self-inhibition or dimerization, which could affect sensor performance. Furthermore, common biological reducing agents like ascorbic acid and uric acid are known interferents in electrochemical sensing of dopamine and can also interact with boronic acid moieties.[3][4]

Conclusion

While this compound holds promise for the development of novel sensors, this guide highlights the critical need for comprehensive cross-reactivity studies. The selectivity of PEBA-based sensors is likely to be influenced by the same factors that govern the selectivity of PBA-based systems, including a preference for fructose over glucose and susceptibility to interference from structurally similar amines and common biological reducing agents. The experimental protocols and signaling pathway information provided herein offer a framework for researchers to systematically evaluate the performance of new this compound-based sensors and to design more selective and reliable diagnostic tools. Future research should focus on generating robust quantitative data on the binding affinities of this compound with a wide range of biologically relevant analytes and interferents to fully realize its potential in sensor development.

References

A Comparative Guide to the Performance of Palladium Catalysts with Diverse Alkylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of palladium catalyst and the nature of the organoboron coupling partner are critical to the success of these transformations, influencing reaction yields, times, and selectivity. While arylboronic acids are common substrates, the use of alkylboronic acids presents unique challenges, primarily due to competing side reactions such as β-hydride elimination.[2] This guide provides a comparative overview of the performance of various palladium catalysts with different alkylboronic acids, supported by experimental data and detailed protocols to aid in the selection of optimal conditions for C(sp²)–C(sp³) bond formation.

Performance Comparison of Palladium Catalysts with Alkylboronic Acids

The efficacy of a palladium-catalyzed Suzuki-Miyaura coupling with alkylboronic acids is highly dependent on the catalyst system, which includes the palladium source and the associated ligand, as well as the base and solvent employed. The following table summarizes the performance of several palladium catalyst systems with a range of primary and secondary alkylboronic acids, compiled from various studies. It is important to note that direct comparisons should be made with caution, as reaction conditions may vary between different reports.

Alkylboronic AcidPalladium Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
n-Butylboronic acidPd(dppf)Cl₂K₂CO₃THF80Not SpecifiedModerate[3]
n-Alkylboronic acidsPdCl(C₃H₅)(dppb)Cs₂CO₃TolueneNot SpecifiedNot SpecifiedGood to Excellent[2]
Primary and Secondary Alkylboronic acidsPd(OAc)₂ / LB-Phos·HBF₄K₂CO₃Not SpecifiedNot SpecifiedNot SpecifiedGood to Excellent[2]
(Secondary) Cycloalkylboronic acidsPd-AntPhosNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[2]
Acyclic Secondary Alkylboronic acidsPd catalyst with sterically bulky P,P=O ligandNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGood to Excellent[2]
Methylboronic acid--INVALID-LINK--₂None (oxidant used)Not SpecifiedRTNot SpecifiedNot Specified[4]
Alkylboronic acidsPd₂(dba)₃ / FcPPh₂Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGood[5]

Note: "Not Specified" indicates that the specific parameter was not highlighted in the primary context of the cited source. Researchers should refer to the original publications for complete details. The yields are reported as described in the source material (e.g., "Good to Excellent," "High").

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below is a general, representative protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an alkylboronic acid.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Alkylboronic Acid

Reaction Setup:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the alkylboronic acid (1.2–1.5 mmol, 1.2–1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 mmol, 2.0–3.0 equiv).

  • To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.01–0.05 mmol, 1–5 mol%) and, if required, an additional ligand (1–10 mol%).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent (e.g., Toluene, Dioxane, THF) via syringe.

  • Stir the reaction mixture at the specified temperature (ranging from room temperature to reflux) for the time indicated by TLC or GC/MS analysis until the starting material is consumed.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkylated product.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Aryl Halide, Alkylboronic Acid, Base Setup Combine in Schlenk Flask Reactants->Setup Catalyst Palladium Catalyst & Ligand Catalyst->Setup Inert Evacuate & Backfill with Inert Gas Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Stir at Specified Temperature Solvent->Heating Quench Cool & Quench Heating->Quench Extract Extraction Quench->Extract Dry Drying & Filtration Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product Analysis Characterization (NMR, MS) Product->Analysis Suzuki_Miyaura_Cycle pd0 Pd(0)Lu2099 pd2_ox Ru00B9-Pd(II)Lu2099-X pd0->pd2_ox Ru00B9-X oa_label Oxidative Addition pd2_trans Ru00B9-Pd(II)Lu2099-Ru00B2 pd2_ox->pd2_trans Ru00B2-B(OR)u2082 (Base) trans_label Transmetalation pd2_trans->pd0 Ru00B9-Ru00B2 re_label Reductive Elimination

References

A Comparative Guide to Boronic Acids and Boronic Esters in C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in organic synthesis, the construction of carbon-nitrogen (C-N) bonds is a foundational activity. Among the most powerful methods for this are the copper-catalyzed Chan-Lam and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A critical decision in designing these syntheses is the choice of the organoboron reagent: the boronic acid or its corresponding ester. This guide provides an objective comparison of their performance, stability, and handling characteristics, supported by experimental data, to inform this selection process.

The primary consideration when choosing between a boronic acid and a boronic ester is the trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times and higher yields under certain conditions.[1][2] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of lower stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are prone to decomposition through pathways like protodeboronation and oxidation, which can shorten their shelf-life and negatively impact reaction reproducibility.[1][3]

Conversely, boronic esters, particularly the widely used pinacol (B44631) esters (BPin), offer significantly greater stability.[1][3][4] They are frequently crystalline solids that are easier to handle, purify by chromatography, and store for extended periods, making them highly advantageous for complex, multi-step syntheses.[1] This enhanced stability, however, can sometimes translate to lower reactivity, occasionally requiring harsher reaction conditions or specific optimization to achieve desired outcomes.[5][6]

Logical Relationship: The Reactivity vs. Stability Trade-Off

The choice of boron reagent is dictated by a balance between desired reaction kinetics and practical handling requirements.

cluster_main Choice of Boron Reagent for C-N Coupling Reagent Select Boron Reagent BoronicAcid Boronic Acid -B(OH)₂ Reagent->BoronicAcid Faster Kinetics BoronicEster Boronic Ester -B(OR)₂ Reagent->BoronicEster Enhanced Stability HighReactivity Higher Reactivity BoronicAcid->HighReactivity LowStability Lower Stability (Prone to Decomposition) BoronicAcid->LowStability HighStability Higher Stability (Robust, Easy Handling) BoronicEster->HighStability ModReactivity Moderate Reactivity (May Require Optimization) BoronicEster->ModReactivity

Caption: The decision between boronic acids and esters involves a key trade-off.

Quantitative Data Comparison

The following tables summarize the general properties and performance of boronic acids versus boronic esters in C-N coupling reactions.

Table 1: General Properties and Handling Characteristics

FeatureBoronic AcidsBoronic Esters (Pinacol)
Reactivity Generally higher, faster reaction kinetics.[1][2]Generally lower, may require optimization.[5]
Stability Lower; susceptible to protodeboronation and oxidation.[1][3]High; often stable solids with long shelf-life.[1][4]
Handling Can be challenging; may require inert atmosphere/low temp storage.[1]Easy to handle and weigh in air.[1]
Purification Can be difficult to purify due to decomposition.[1]Readily purified by column chromatography.[1]
Purity Purity can be inconsistent.Generally high and consistent.

Table 2: Performance in Chan-Lam C-N Coupling of Phenylboronic Reagents with Aniline

This table illustrates a common challenge where boronic acid pinacol esters (BPin) can be less effective than boronic acids, especially with aryl amine partners, but their performance can be dramatically improved with optimized conditions.[5][6]

EntryBoron ReagentCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidCu(OAc)₂ / Pyridine (B92270)CH₂Cl₂2572~90%[7]
2Phenylboronic Acid Pinacol EsterCu(OAc)₂ / PyridineCH₂Cl₂2572<10%[5]
3Phenylboronic Acid Pinacol EsterCu(OAc)₂ / Et₃NMeCN6024~35%[5]
4Phenylboronic Acid Pinacol EsterCu(OAc)₂ / Et₃NMeCN / EtOH (4:1)6024>80%[5]

Table 3: Relative Transmetalation Rates in Suzuki-Miyaura Coupling

Kinetic studies on the crucial transmetalation step reveal how the ester group influences reaction rates compared to the parent boronic acid. Data is conceptualized from findings where different esters show varied effects.[3][8]

EntryBoron ReagentRelative Rate vs. Boronic AcidObservation
1Arylboronic Acid1.00 (Reference)Standard reactivity.[8]
2Arylboronic Acid Pinacol EsterSlowerSteric hindrance can slow the formation of key intermediates.[3]
3Arylboronic Acid Catechol Ester~9.3x FasterElectron-withdrawing groups on the ester can accelerate the rate.[3]
4Arylboronic Acid Ethylene Glycol Ester~5.8x FasterElectron-donating groups can also lead to a rate increase.[3]

Experimental Protocols

The following are representative experimental protocols for Chan-Lam C-N coupling reactions.

Protocol 1: General Chan-Lam Amination using a Boronic Acid

This protocol describes a typical procedure for the copper-mediated coupling of an arylboronic acid with an amine.[7][9]

  • Assembly: To an oven-dried flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol, 1.2 equiv), copper(II) acetate (B1210297) (Cu(OAc)₂, 1.0 mmol, 1.0 equiv), and 4Å molecular sieves (250 mg).

  • Reagent Addition: Cap the flask with a septum and purge with air. Add the solvent (e.g., dichloromethane, CH₂Cl₂, 10 mL) followed by the amine (1.0 mmol, 1.0 equiv) and a base (e.g., pyridine or triethylamine (B128534), 2.0 mmol, 2.0 equiv) via syringe.

  • Reaction: Allow the mixture to stir vigorously at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove copper salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.

Protocol 2: Optimized Chan-Lam Amination using a Boronic Acid Pinacol Ester

This protocol is adapted from optimized conditions for the challenging coupling of arylboronic acid pinacol esters with aryl amines.[5][6]

  • Assembly: To a vial with a magnetic stir bar, add the arylboronic acid pinacol ester (0.6 mmol, 1.2 equiv), the aryl amine (0.5 mmol, 1.0 equiv), and copper(II) acetate (Cu(OAc)₂, 0.5 mmol, 1.0 equiv).

  • Solvent and Base Addition: Add the mixed solvent system of acetonitrile (B52724) (MeCN, 1.6 mL) and ethanol (B145695) (EtOH, 0.4 mL). Add triethylamine (Et₃N, 1.0 mmol, 2.0 equiv).

  • Reaction: Seal the vial and place it in a preheated block at 60 °C. Stir for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to yield the pure diarylamine product.

Visualizations: Mechanism and Workflow

Catalytic Cycle of the Chan-Lam C-N Coupling Reaction

The Chan-Lam coupling proceeds through a copper-mediated catalytic cycle. While the precise mechanism can be complex and debated, a widely accepted pathway involves the oxidation of Cu(II) to a Cu(III) intermediate followed by reductive elimination.[7]

CuII Cu(II) Catalyst CuIII_Aryl_Amide [Ar-Cu(III)-NR'R''] CuII->CuIII_Aryl_Amide 1. Transmetalation    ArB(OH)₂ 2. Ligand Exchange    HNR'R'' + Base CuIII_Aryl_Amide->p1 Reductive Elimination CuI Cu(I) CuI->CuII Oxidation (Air, O₂) Product Product Ar-NR'R'' p1->CuI p1->Product

Caption: A simplified catalytic cycle for the Chan-Lam C-N coupling reaction.

Comparative Experimental Workflow

The superior stability of boronic esters simplifies the experimental workflow compared to the more sensitive boronic acids.

cluster_acid Boronic Acid Workflow cluster_ester Boronic Ester Workflow a1 Store under Inert Gas/Cold a2 Weigh Quickly (Minimize Air Exposure) a1->a2 a3 Use Anhydrous Solvents a2->a3 a4 Setup Reaction a3->a4 b1 Store at Room Temperature b2 Weigh on Open Bench b1->b2 b3 Standard Solvents (Often Tolerates Moisture) b2->b3 b4 Setup Reaction b3->b4

Caption: Workflow comparison for handling boronic acids versus boronic esters.

Conclusion

The selection between boronic acids and boronic esters for C-N coupling reactions is not a matter of inherent superiority but of strategic choice based on the specific synthetic challenge. Boronic acids offer high reactivity, which is advantageous for rapid and efficient couplings, but require careful handling and storage due to their limited stability. Boronic esters, particularly pinacol esters, provide excellent stability, simplifying handling, purification, and storage, making them ideal for complex syntheses and library generation. However, their reduced reactivity, especially in Chan-Lam couplings with challenging substrates, may necessitate careful optimization of reaction conditions. By understanding the distinct properties of each reagent class, researchers can better navigate the reactivity-stability trade-off to achieve their synthetic goals efficiently and reliably.

References

Phenethylboronic Acid: A Comparative Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenethylboronic acid and its derivatives are emerging as a significant class of molecules in medicinal chemistry, primarily recognized for their potent inhibitory effects on various enzymes, particularly serine proteases. This guide provides a comparative analysis of this compound's performance, supported by experimental data on structurally related compounds, and details the methodologies for its validation.

Performance Comparison: this compound and Analogs as Enzyme Inhibitors

This compound functions as a transition-state analog inhibitor, particularly against serine proteases. The boron atom is attacked by the catalytic serine residue in the enzyme's active site, forming a stable, tetrahedral adduct that mimics the transition state of substrate hydrolysis. While specific inhibitory constants for this compound are not widely published, data from closely related phenylboronic acid derivatives provide valuable insights into its potential efficacy.

Inhibition of β-Lactamases

β-lactamases are key enzymes responsible for bacterial resistance to β-lactam antibiotics. Boronic acid derivatives have been extensively studied as inhibitors of these enzymes, particularly Class C AmpC β-lactamases.

CompoundTarget EnzymeInhibition Constant (Kᵢ)
Phenylboronic acidAmpC β-lactamase4.85 µM[1]
3-Nitrophenylboronic acidAmpC β-lactamase1.45 µM[1]
4-Carboxyphenylboronic acidAmpC β-lactamase5.3 µM[1]
A substituted phenylboronic acid derivative (Compound 11)AmpC β-lactamaseLow nanomolar range[2]
Inhibition of the Proteasome

The proteasome is a multi-catalytic protease complex crucial for protein degradation and a key target in cancer therapy. Its chymotrypsin-like activity is a primary target for inhibition.

CompoundTargetIC₅₀
Dipeptidyl boronic acids20S Proteasome (Chymotrypsin-like activity)10-100 nM (Kᵢ values)[3]
Boronic-chalcone derivative (AM114)20S Proteasome (Chymotrypsin-like activity)1.5 µM (in vitro)[4]

Note: Specific IC₅₀ or Kᵢ values for this compound against the proteasome were not found in the surveyed literature. The data presented is for other boronic acid derivatives, indicating the potential for this class of compounds as proteasome inhibitors.

A study on the serine protease Subtilisin Carlsberg demonstrated that a p-chloro-phenethylboronic acid inhibitor exhibited 13.5-fold stronger binding than the unsubstituted parent compound, this compound, highlighting the potential for potent inhibition and the impact of substitutions.[5]

Experimental Protocols

AmpC β-Lactamase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against AmpC β-lactamase.

Materials:

  • Purified AmpC β-lactamase

  • This compound (or other boronic acid derivatives)

  • Nitrocefin (B1678963) (chromogenic substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the this compound solution to the wells.

  • Add a fixed concentration of AmpC β-lactamase to each well and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of nitrocefin to each well. The final concentration of nitrocefin should be close to its Kₘ value for AmpC.[1]

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.

  • Calculate the initial velocity (v₀) for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

  • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition.[1]

Proteasome Chymotrypsin-Like Activity Assay

Objective: To evaluate the inhibitory effect of this compound on the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified 20S proteasome

  • This compound

  • Fluorogenic substrate: Suc-Leu-Leu-Val-Tyr-AMC (Succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well black plate, add the assay buffer.

  • Add different concentrations of this compound to the wells.

  • Add a constant amount of purified 20S proteasome to each well and incubate for a specific period (e.g., 15 minutes) at 37°C.

  • Start the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.

  • Monitor the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time using a fluorometer. The fluorescence is proportional to the amount of AMC released by proteasome activity.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Visualizations

Inhibition_Mechanism cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition Pathway E Serine Protease (e.g., β-Lactamase, Proteasome) ES Enzyme-Substrate Complex E->ES Binds EI Enzyme-Inhibitor Complex (Reversible) E->EI Binds S Substrate P Product I This compound Inhibitor ES->E Releases ES->P Catalysis EI->E Dissociates EIt Tetrahedral Intermediate (Transition-State Analog) EI->EIt Forms Covalent Bond with Catalytic Serine

Caption: Mechanism of serine protease inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_inhibitor Prepare Phenethylboronic Acid Stock Solution setup Set up Assay in 96-well Plate: Buffer + Inhibitor + Enzyme prep_inhibitor->setup prep_enzyme Prepare Purified Enzyme (β-Lactamase or Proteasome) prep_enzyme->setup prep_substrate Prepare Substrate (Nitrocefin or Suc-LLVY-AMC) reaction Initiate Reaction with Substrate prep_substrate->reaction incubation Pre-incubate to allow Inhibitor Binding setup->incubation incubation->reaction measurement Measure Activity (Absorbance or Fluorescence) reaction->measurement calc_velocity Calculate Initial Reaction Velocities measurement->calc_velocity plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_inhibition determine_ic50 Determine IC₅₀ Value plot_inhibition->determine_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: General workflow for validating enzyme inhibition.

References

Safety Operating Guide

Proper Disposal Procedures for Phenethylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established protocols for handling chemical waste, such as phenethylboronic acid, is paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to consult the Safety Data Sheet (SDS) for this compound and be equipped with the appropriate Personal Protective Equipment (PPE).[1] All handling and disposal activities should be performed within a certified chemical fume hood to minimize the risk of inhalation.[2]

Safety Measure Specification Rationale
Eye Protection Tightly fitting safety goggles or a face shield (conforming to EN166).[3]Protects eyes from dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, neoprene).[2]Prevents skin contact with the chemical.
Protective Clothing Lab coat or chemical-resistant apron; long-sleeved clothing.[2]Protects skin from accidental exposure.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]Required when handling the powder or if there is a risk of aerosolization to prevent inhalation.
Emergency Equipment An emergency eyewash station and safety shower must be readily accessible.[2]For immediate decontamination in case of accidental exposure.

II. Waste Characterization and Segregation

This compound must be treated as hazardous chemical waste.[2][5] The regulatory framework for hazardous waste is established by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system.[6][7]

Key Disposal Principles:

  • Hazard Classification: this compound is harmful if swallowed (Acute Toxicity Category 4).[4][8][9]

  • No Drain Disposal: This compound must never be disposed of down the sink or in laboratory drains.[2][3] Improper disposal can lead to the contamination of waterways and potentially hazardous reactions within the drainage system.[10]

  • Segregation: Do not mix this compound waste with other waste streams, such as solvents or inorganic acids, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2] Incompatible materials can lead to dangerous chemical reactions.[10] this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

III. Detailed Disposal Protocol

The following protocol outlines the step-by-step procedure for the safe collection and temporary storage of this compound waste prior to its final disposal by a licensed contractor.

Step 1: Waste Collection

  • Solid Waste: Carefully sweep up solid this compound, avoiding dust formation, and place it into a designated hazardous waste container.[3][4]

  • Liquid Waste: For solutions containing this compound, pour the liquid into a designated, compatible liquid waste container.[2] Use a funnel to prevent spills.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or paper towels, must also be treated as hazardous waste and placed in the solid waste container.[5]

Step 2: Container Management

  • Container Selection: Use a container that is compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[2] The container must be in good condition, leak-proof, and have a tightly sealing lid.[1][5][10]

  • Labeling: All waste containers must be clearly and accurately labeled.[10][11] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date

    • An indication of the hazards (e.g., "Toxic," "Harmful if Swallowed")

  • Container Handling: Keep waste containers closed at all times, except when adding waste.[10][11] Do not overfill containers.[1]

Step 3: Temporary Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage facility, in accordance with your institution's policies and local regulations.[2][11]

  • The storage area should be secure, away from heat sources or direct sunlight, and separate from incompatible materials.[10]

Step 4: Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2][10]

  • Provide a complete and accurate description of the waste to the disposal company. It is the generator's responsibility to ensure the waste is properly identified.[7] Disposal must be carried out in accordance with all local, state, and federal regulations.[6][10]

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.[2]

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above before attempting to clean the spill.

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or scoop the material into a suitable, labeled container for disposal.[4] Avoid creating dust.

    • Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[2] Collect the contaminated absorbent and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your supervisor and your institution's EHS department, as per internal policy.[2]

V. Disposal Process Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Handling & Collection cluster_storage Storage & Disposal cluster_end start Waste Generated ppe Consult SDS & Don Appropriate PPE start->ppe char Characterize as Hazardous Waste ppe->char seg Segregate from Incompatible Waste char->seg collect Collect in a Labeled, Compatible Container seg->collect store Store Sealed Container in Designated SAA collect->store contact Contact EHS or Licensed Contractor for Disposal store->contact end Compliant Disposal contact->end

Caption: Workflow for the compliant disposal of this compound.

References

Essential Safety and Operational Guide for Handling Phenethylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Phenethylboronic acid. The following procedures are based on established best practices for handling boronic acid derivatives and are intended for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information and to perform a risk assessment before commencing any work.

Immediate Safety Precautions

This compound, like other boronic acids, should be handled with care. Based on data for closely related compounds such as Phenylboronic acid, this chemical is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3][4]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][7]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[1][5] Wash hands thoroughly with soap and water after handling and before breaks.[1][4] Do not eat, drink, or smoke in the laboratory.[3][5] Contaminated clothing should be removed immediately and laundered before reuse.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[7]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5]To protect eyes from contact, which can cause serious irritation.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and disposed of properly after use.[4][5]To prevent skin contact and potential irritation.[5]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][5][7]To prevent respiratory tract irritation.[5][7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[7]

  • The work area within the chemical fume hood should be clean and free of clutter.[7]

  • Verify that all necessary PPE is available and in good condition.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling:

  • Keep the container of this compound tightly closed when not in use.[7]

  • Avoid generating dust when transferring the solid.[7] Use appropriate tools, such as a spatula, for transfers.[7]

  • If making a solution, slowly add the solid to the solvent to prevent splashing.

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Properly dispose of all waste as outlined in the disposal plan below.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][5]

1. Waste Collection:

  • Solid Waste: Collect unreacted this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, labeled, and sealed container for hazardous waste.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for hazardous liquid waste. Do not pour waste down the drain.[1]

2. Container Management:

  • Use containers that are compatible with the waste.

  • Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name.

  • Keep waste containers closed except when adding waste.

3. Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4]

Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department.

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Spill Protocol A Risk Assessment B Gather Materials & PPE A->B C Prepare Work Area (Fume Hood) B->C D Don PPE C->D Proceed to Handling E Weigh/Measure Chemical D->E F Perform Experiment E->F G Segregate & Label Waste F->G Proceed to Cleanup Spill Spill Occurs F->Spill If Spill Occurs H Clean Work Area G->H I Doff PPE H->I J Wash Hands I->J Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Evacuate->Contain Cleanup Clean & Decontaminate Contain->Cleanup Report Report Spill Cleanup->Report Report->H Resume Cleanup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.